K-Ras(G12C) inhibitor 6
Description
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Properties
Molecular Formula |
C17H22Cl2N2O3 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]butanamide |
InChI |
InChI=1S/C17H22Cl2N2O3/c1-2-3-16(22)20-13-6-8-21(9-7-13)17(23)11-24-15-5-4-12(18)10-14(15)19/h4-5,10,13H,2-3,6-9,11H2,1H3,(H,20,22) |
InChI Key |
XXJPOZZXKREAIA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of K-Ras(G12C) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for K-Ras(G12C) inhibitors, a pivotal class of targeted therapies in oncology. While specific data for a compound designated "K-Ras(G12C) inhibitor 6" is limited, this guide will elucidate the core inhibitory mechanisms by focusing on well-characterized, clinically relevant agents such as Sotorasib (AMG-510) and Adagrasib (MRTX849). The principles, experimental validation, and signaling consequences described herein are representative of the broader class of K-Ras(G12C) covalent inhibitors.
The K-Ras(G12C) Oncogene: A Constitutively Active Signaling Hub
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that acts as a molecular switch in critical intracellular signaling pathways, governing cell proliferation, differentiation, and survival. In its normal state, K-Ras cycles between an active, guanosine (B1672433) triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (B83284) (GDP)-bound state.
The G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, fundamentally impairs the intrinsic and GTPase-activating protein (GAP)-mediated hydrolysis of GTP. This results in a constitutively active K-Ras protein, perpetually locked in the "on" state, which drives oncogenic signaling through downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.
Core Mechanism of Action: Irreversible Covalent Inhibition
This compound and its class of compounds are small molecules engineered to specifically and irreversibly bind to the mutant cysteine residue at position 12.[1] This targeted approach exploits the unique nucleophilic thiol group of the cysteine, which is absent in the wild-type K-Ras protein, thereby ensuring high selectivity and minimizing off-target effects.[2][3]
The mechanism of action can be dissected into two key steps:
-
Allosteric Binding to the Switch-II Pocket: The inhibitors initially bind non-covalently to a cryptic allosteric pocket, known as the Switch-II pocket (S-IIP), which is accessible only when K-Ras(G12C) is in its inactive, GDP-bound state.[3][4]
-
Irreversible Covalent Bond Formation: Following initial binding, the inhibitor forms an irreversible covalent bond with the thiol group of the Cys12 residue.[5] This covalent adduct physically locks the K-Ras(G12C) protein in its inactive conformation.
By trapping K-Ras(G12C) in the GDP-bound state, these inhibitors prevent the SOS1-mediated nucleotide exchange of GDP for GTP, a critical step for K-Ras activation.[2] This abrogation of the nucleotide cycle effectively shuts down the oncogenic signaling emanating from the mutant protein.[2][3]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the K-Ras signaling pathway and a typical experimental workflow for characterizing K-Ras(G12C) inhibitors.
Quantitative Data Summary
The potency and binding affinity of K-Ras(G12C) inhibitors are critical parameters determined through various biochemical and cellular assays. The following tables summarize representative quantitative data for well-characterized inhibitors.
Table 1: Biochemical Potency of K-Ras(G12C) Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| AMG-510 (Sotorasib) | Nucleotide Exchange | K-Ras(G12C) | 8.88 | [6][7] |
| MRTX1133 | Nucleotide Exchange | K-Ras(G12C) | 4.91 | [6][7] |
| 143D | K-Ras(G12C)/SOS1 Binding | K-Ras(G12C) | 21.1 | [8] |
| MRTX1133 | Nucleotide Exchange | K-Ras(G12D) | 0.14 | [6][7] |
Table 2: Cellular Potency of K-Ras(G12C) Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| 143D | MIA PaCa-2 (K-Ras G12C) | Cell Proliferation | 5 | [8] |
| 143D | NCI-H358 (K-Ras G12C) | Cell Proliferation | 67 | [8] |
| ARS-853 | - | Cell Proliferation | 2500 | [9] |
Table 3: Binding Affinity and Kinetics of ARS-853
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 36.0 ± 0.7 μM | Stopped-flow Fluorescence Spectroscopy | [9][10] |
| Second-order rate constant (kinact/Ki) | 2770 ± 10 M-1s-1 | Stopped-flow Fluorescence Spectroscopy | [9] |
Detailed Experimental Protocols
The characterization of K-Ras(G12C) inhibitors relies on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
Objective: To quantify the inhibition of SOS1-mediated nucleotide exchange on K-Ras(G12C) by the inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a 1X assay buffer containing 1 mM DTT.[11]
-
Thaw recombinant, purified, GDP-loaded K-Ras(G12C) protein and the guanine (B1146940) nucleotide exchange factor (GEF) SOS1 on ice.[12]
-
Dilute K-Ras(G12C) and SOS1 to their final working concentrations in the 1X DTT-containing assay buffer.[11][12]
-
Prepare a detection mix containing a Terbium-labeled anti-tag antibody (donor) and a fluorescently labeled GTP analog (acceptor).[11]
-
Prepare serial dilutions of the K-Ras(G12C) inhibitor in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add diluted SOS1 protein to the positive control and inhibitor test wells. Add assay buffer to the negative control wells.[11]
-
Add the serially diluted inhibitor or vehicle control to the appropriate wells.[11]
-
Add the diluted K-Ras(G12C) protein to all wells.[11]
-
Initiate the nucleotide exchange reaction by adding the detection mix (containing fluorescent GTP) to all wells.[11]
-
Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.[11][12]
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Terbium) and ~665 nm (fluorescent GTP).[11]
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Western Blot for p-ERK Inhibition
Objective: To assess the inhibitor's ability to suppress downstream MAPK signaling in K-Ras(G12C) mutant cancer cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture K-Ras(G12C) mutant cell lines (e.g., NCI-H358, MIA PaCa-2) in appropriate media until they reach 70-80% confluency.[13][14]
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Treat the cells with a range of inhibitor concentrations for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-treated (e.g., DMSO) control.[15]
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[14][15][16]
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.[14][16]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[14]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[15]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and perform electrophoresis.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Strip the membrane and re-probe with an antibody for total ERK and a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal loading.[14]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK or housekeeping protein signal.
-
Compare the normalized p-ERK levels across different inhibitor concentrations to determine the extent of pathway inhibition.
-
Conclusion
K-Ras(G12C) inhibitors, including the exemplified "inhibitor 6," represent a paradigm shift in the treatment of cancers harboring this specific mutation. Their mechanism of action, centered on the irreversible covalent modification of the mutant cysteine in the Switch-II pocket, leads to the allosteric trapping of K-Ras(G12C) in an inactive GDP-bound state. This effectively abrogates downstream oncogenic signaling, leading to reduced cell proliferation and survival. The in-depth understanding of this mechanism, facilitated by the biochemical and cellular assays detailed in this guide, is crucial for the continued development and optimization of this promising class of targeted cancer therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aurorabiolabs.com [aurorabiolabs.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Allosteric Binding Pocket of K-Ras(G12C) Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal signaling protein frequently mutated in various human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common oncogenic mutation that locks the K-Ras protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. For decades, direct targeting of K-Ras was considered an insurmountable challenge in oncology. However, the groundbreaking discovery of a novel allosteric binding pocket on the K-Ras(G12C) mutant has ushered in a new era of targeted therapies. This technical guide provides a comprehensive overview of the allosteric binding site of K-Ras(G12C) inhibitor 6, a pioneering molecule in this class of targeted agents.
This compound is an irreversible, allosteric inhibitor that covalently targets the mutant cysteine residue at position 12.[1][2][3] Its binding to a previously unexploited pocket, distinct from the nucleotide-binding site, induces a conformational change that traps K-Ras(G12C) in its inactive, GDP-bound state.[1][4] This mechanism effectively abrogates downstream oncogenic signaling pathways. This guide will delve into the structural basis of this interaction, the quantitative parameters governing its efficacy, and the detailed experimental protocols utilized for its characterization.
The Allosteric Binding Pocket: A New Frontier in K-Ras Inhibition
The allosteric binding site targeted by inhibitor 6 is a cryptic pocket located beneath the effector-binding switch-II region (S-IIP) of K-Ras(G12C).[1][5] This pocket is not readily apparent in the crystal structures of wild-type K-Ras or other Ras isoforms.[1] The covalent modification of Cysteine-12 by inhibitor 6 is crucial for stabilizing an open conformation of this pocket, allowing for high-affinity binding.[1][6]
The binding of inhibitor 6 to the S-IIP induces significant conformational changes in both the switch-I and switch-II regions of K-Ras.[1] These flexible loops are critical for the interaction of Ras with its downstream effectors, such as Raf kinases and PI3K. By altering the conformation of these regions, inhibitor 6 effectively prevents the engagement of these downstream signaling partners, thereby shutting down the pro-proliferative and pro-survival signals driven by the K-Ras(G12C) oncoprotein.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, based on the foundational research by Ostrem et al. in Nature (2013).
| Parameter | Value | Assay Condition | Reference |
| Protein Modification | >95% | 200 µM inhibitor, 24 h incubation | [1][7] |
| Nucleotide Exchange | Blocks SOS-catalyzed exchange | In vitro biochemical assay | [1][7] |
| Effector Binding | Decreased interaction with B-Raf and C-Raf | Co-immunoprecipitation in H1792 and H358 cells | [1][7] |
Table 1: Biochemical and Cellular Activity of this compound
| Structure Determination | Details | PDB ID | Reference |
| Crystal Structure | K-Ras(G12C) (residues 1-169) in complex with inhibitor 6 (GDP-bound) | 4LUC | [1][7] |
| Resolution | 1.29 Å | [1][7] |
Table 2: Structural Data for K-Ras(G12C) in Complex with Inhibitor 6
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical K-Ras signaling pathway and the mechanism of inhibition by this compound. In its active GTP-bound state, K-Ras(G12C) activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving cell proliferation and survival. This compound covalently binds to the allosteric S-IIP, locking the protein in an inactive GDP-bound conformation and preventing downstream signaling.
Caption: K-Ras Signaling Pathway and Inhibition by Inhibitor 6.
Experimental Protocols
Protein Expression and Purification of K-Ras(G12C)
A detailed protocol for the expression and purification of K-Ras(G12C) is essential for in vitro biochemical and structural studies. The following is a generalized workflow based on established methods.
Caption: Experimental Workflow for K-Ras(G12C) Expression and Purification.
Methodology:
-
Expression: The human K-Ras(G12C) gene (typically residues 1-169 or 1-185) is cloned into a bacterial expression vector, often with an N-terminal affinity tag (e.g., His6-tag). The plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Large-scale cultures are grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: The bacterial cells are harvested and lysed. The soluble fraction containing K-Ras(G12C) is clarified and subjected to a series of chromatographic steps. This typically includes affinity chromatography (e.g., Ni-NTA agarose) to capture the tagged protein, followed by ion-exchange and size-exclusion chromatography to achieve high purity. The protein is loaded with GDP throughout the purification process to maintain its stability.
-
Quality Control: The purity and identity of the final protein product are confirmed by SDS-PAGE and mass spectrometry.
Biochemical Assay: Covalent Modification of K-Ras(G12C)
This assay is used to determine the extent and rate of covalent bond formation between the inhibitor and the Cys12 residue of K-Ras(G12C).
Methodology:
-
Reaction Setup: Purified, GDP-loaded K-Ras(G12C) is incubated with the inhibitor at a defined concentration in a suitable reaction buffer.
-
Time-Course Analysis: Aliquots of the reaction mixture are taken at various time points.
-
Quenching: The reaction in each aliquot is quenched, for example, by adding a reducing agent or by rapid denaturation.
-
Analysis by Mass Spectrometry: The protein samples are analyzed by mass spectrometry (e.g., LC-MS) to determine the percentage of K-Ras(G12C) that has been covalently modified by the inhibitor. The mass of the modified protein will be increased by the molecular weight of the inhibitor.
Structural Biology: X-ray Crystallography
Determining the co-crystal structure of K-Ras(G12C) in complex with an inhibitor provides atomic-level insights into the binding mode and the conformational changes induced by the inhibitor.
Methodology:
-
Complex Formation: Purified K-Ras(G12C) is incubated with a molar excess of the inhibitor to ensure complete covalent modification. The protein-inhibitor complex is then purified to remove any unbound inhibitor.
-
Crystallization: The purified complex is concentrated and subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature). The hanging-drop or sitting-drop vapor diffusion method is commonly employed.
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known K-Ras structure as a search model. The model is then refined to fit the experimental data, and the inhibitor is built into the electron density map.
Conclusion
This compound represents a landmark achievement in the quest to directly target oncogenic K-Ras. Its unique mechanism of action, involving the covalent modification of an allosteric pocket, has paved the way for the development of clinically approved drugs such as sotorasib (B605408) and adagrasib. The detailed understanding of the allosteric binding pocket and the experimental methodologies used to characterize these inhibitors are crucial for the ongoing efforts to develop next-generation K-Ras inhibitors with improved efficacy and the ability to overcome resistance mechanisms. This technical guide provides a foundational understanding of this critical area of cancer drug discovery.
References
- 1. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions [ideas.repec.org]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions | Semantic Scholar [semanticscholar.org]
- 4. (PDF) K-Ras(G12C) Inhibitors Allosterically Control GTP [research.amanote.com]
- 5. Development of an Irreversible Mutant-Specific Inhibitor of Oncogenic K-Ras G12C [escholarship.org]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to Irreversible Covalent Inhibition by K-Ras(G12C) Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of irreversible covalent inhibition of the K-Ras(G12C) oncoprotein, with a specific focus on the characteristics and methodologies relevant to K-Ras(G12C) inhibitor 6. While detailed quantitative data for inhibitor 6 is not extensively available in the public domain, this guide leverages data from well-characterized, clinically relevant K-Ras(G12C) inhibitors such as Sotorasib (AMG-510) and Adagrasib (MRTX849) to provide a thorough understanding of the experimental protocols and data expected for such compounds.
Introduction to K-Ras(G12C) and Irreversible Covalent Inhibition
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in crucial cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active K-Ras protein, leading to uncontrolled cell growth and tumor formation.[1][2]
The development of irreversible covalent inhibitors targeting the mutant cysteine at position 12 has been a significant breakthrough in oncology. These inhibitors are designed to specifically bind to the K-Ras(G12C) protein and form a permanent covalent bond with the thiol group of the cysteine residue. This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[1][3]
This compound is an allosteric and selective inhibitor of the oncogenic K-Ras(G12C) mutant.[3] It functions as an irreversible inhibitor, subverting the native nucleotide preference to favor GDP over GTP.[4] In vitro studies have shown that this compound can achieve 100% protein modification at a concentration of 10 μM after 24 hours.[5]
Quantitative Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables summarize key performance indicators for other well-documented irreversible covalent K-Ras(G12C) inhibitors to serve as a benchmark for characterization.
Table 1: Biochemical Potency and Kinetic Parameters of K-Ras(G12C) Inhibitors
| Inhibitor | IC50 (Biochemical) | K_i (μM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| ARS-1620 | 120 nM (signaling) | - | - | 1,100 ± 200 | [6][7] |
| Sotorasib (AMG-510) | 90 nM | - | - | - | [8] |
| Adagrasib (MRTX849) | - | 3.7 ± 0.5 | 0.13 ± 0.01 | 35,000 ± 300 | [9] |
Note: IC50 values can vary based on assay conditions.
Table 2: Cellular Potency of K-Ras(G12C) Inhibitors
| Inhibitor | Cell Line | IC50 (pERK Inhibition) | IC50 (Cell Viability) | Reference |
| ARS-1620 | - | - | 1.32 μM (average) | [10] |
| Sotorasib (AMG-510) | NCI-H358 | ~30 nM | ~6 nM | [7][11] |
| MIA PaCa-2 | ~30 nM | ~9 nM | [7][11] | |
| Adagrasib (MRTX849) | NCI-H358 | - | 10 - 973 nM (2D) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the characterization of irreversible covalent K-Ras(G12C) inhibitors.
SOS1-Mediated Nucleotide Exchange Assay
This biochemical assay is crucial for determining if an inhibitor can lock K-Ras(G12C) in its inactive, GDP-bound state by preventing the exchange of GDP for GTP, a reaction catalyzed by the Guanine Nucleotide Exchange Factor, SOS1.
Objective: To measure the rate of nucleotide exchange on K-Ras(G12C) in the presence of an inhibitor.
Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) for unlabeled GTP. Inhibition of this exchange results in a sustained fluorescent signal.
Materials:
-
Recombinant human K-Ras(G12C) protein, pre-loaded with BODIPY-GDP.
-
Recombinant human SOS1 protein (catalytic domain).
-
Guanosine triphosphate (GTP).
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).
-
Test inhibitor (e.g., this compound).
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Reaction Setup: In the microplate, add the K-Ras(G12C)-BODIPY-GDP protein.
-
Inhibitor Incubation: Add the diluted inhibitor to the wells containing the K-Ras protein and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiation of Nucleotide Exchange: Add a mixture of SOS1 and a high concentration of unlabeled GTP to each well to start the exchange reaction.
-
Data Acquisition: Immediately begin monitoring the decrease in fluorescence over time using a plate reader. The rate of fluorescence decay is proportional to the rate of nucleotide exchange.
-
Data Analysis: Plot the fluorescence signal against time for each inhibitor concentration. Calculate the initial rates of the reaction and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.
pERK Inhibition Western Blot Assay
This cell-based assay assesses the ability of an inhibitor to block the downstream signaling of K-Ras(G12C) by measuring the phosphorylation of ERK, a key protein in the MAPK pathway.
Objective: To quantify the reduction in phosphorylated ERK (pERK) levels in K-Ras(G12C) mutant cancer cells upon inhibitor treatment.
Materials:
-
K-Ras(G12C) mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Seed the K-Ras(G12C) mutant cells in culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with anti-total ERK1/2 and loading control antibodies to normalize the pERK signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK and loading control signals. Calculate the IC50 value for pERK inhibition.
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells harboring the K-Ras(G12C) mutation.
Objective: To measure the concentration-dependent inhibition of cell viability by the test compound.
Principle: Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
K-Ras(G12C) mutant cancer cell line.
-
Cell culture medium and supplements.
-
Test inhibitor.
-
96-well, clear-bottom, white-walled plates (for luminescence) or standard clear plates (for absorbance).
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Plate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized viability against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes in the study of K-Ras(G12C) inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Raf | TargetMol [targetmol.com]
- 6. ARS-1620 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMG 510 | Ras GTPases | Tocris Bioscience [tocris.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
In-Depth Technical Guide: The Impact of Covalent K-Ras(G12C) Inhibitors on the GDP/GTP Cycle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of covalent K-Ras(G12C) inhibitors, with a focus on their interaction with the K-Ras protein and their profound effects on its GDP/GTP cycling, a critical process in cellular signaling. We will delve into the specific examples of Sotorasib (AMG 510) and Adagrasib (MRTX849), two pioneering drugs in this class.
The K-Ras GDP/GTP Cycle: A Tightly Regulated Molecular Switch
K-Ras, a small GTPase, functions as a molecular switch in cells, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is meticulously controlled by two main classes of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): These proteins, such as Son of Sevenless (SOS), promote the dissociation of GDP, allowing the more abundant GTP to bind and activate K-Ras.
-
GTPase Activating Proteins (GAPs): These proteins enhance the intrinsic GTPase activity of K-Ras, accelerating the hydrolysis of GTP to GDP and returning K-Ras to its inactive state.
The G12C mutation in K-Ras impairs its ability to hydrolyze GTP, even in the presence of GAPs. This results in an accumulation of the active, GTP-bound form of K-Ras, leading to constitutive activation of downstream pro-proliferative signaling pathways, such as the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are hallmarks of many cancers.
Caption: The K-Ras GDP/GTP activation cycle.
Mechanism of Action: Covalent Inhibition of K-Ras(G12C)
Covalent inhibitors like Sotorasib and Adagrasib are designed to specifically target the mutant cysteine residue at position 12 of the K-Ras protein. Their mechanism relies on a key feature of K-Ras biology: the exposure of this cysteine residue in a transient pocket, known as the switch-II pocket, which is accessible only in the GDP-bound (inactive) state.
The inhibitors form an irreversible covalent bond with the sulfur atom of the C12 residue. This modification achieves two critical objectives:
-
Trapping K-Ras in the Inactive State: By binding to the GDP-bound form, the inhibitor locks K-Ras in an inactive conformation.
-
Preventing GEF-Mediated Activation: The inhibitor's presence in the switch-II pocket sterically hinders the interaction between K-Ras and GEFs like SOS1. This blockage prevents the exchange of GDP for GTP, thereby halting the activation cycle.
The result is a progressive accumulation of the inactive, inhibitor-bound K-Ras(G12C)-GDP complex, leading to a shutdown of downstream oncogenic signaling.
Caption: Covalent inhibitor mechanism on K-Ras(G12C).
Quantitative Data on Inhibitor Performance
The efficacy of K-Ras(G12C) inhibitors is quantified through various biochemical and cell-based assays. The following tables summarize key performance indicators for Sotorasib and Adagrasib.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | K-Ras(G12C) | SOS1-catalyzed nucleotide exchange | 81 | |
| Adagrasib (MRTX849) | K-Ras(G12C) | SOS1-catalyzed nucleotide exchange | 8.8 |
Table 1: Biochemical inhibition of SOS1-mediated nucleotide exchange.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 | p-ERK Inhibition | 1.9 | |
| Adagrasib (MRTX849) | NCI-H358 | p-ERK Inhibition | 1-2 | |
| Sotorasib (AMG 510) | MIA PaCa-2 | p-ERK Inhibition | 3.0 | |
| Adagrasib (MRTX849) | MIA PaCa-2 | p-ERK Inhibition | 3-5 |
Table 2: Cellular inhibition of downstream signaling (p-ERK levels).
Key Experimental Protocols
The following sections outline the methodologies used to characterize the effects of K-Ras(G12C) inhibitors on the GDP/GTP cycle and downstream signaling.
SOS1-Catalyzed Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to block the GEF-mediated exchange of GDP for a fluorescently labeled GTP analog on the K-Ras(G12C) protein.
Protocol:
-
Protein Preparation: Recombinant K-Ras(G12C) (truncated, e.g., residues 1-169) is loaded with GDP.
-
Reaction Mixture: The GDP-loaded K-Ras(G12C) is mixed with the inhibitor at various concentrations in an assay buffer.
-
Initiation of Exchange: The exchange reaction is initiated by adding a mixture of the GEF (e.g., the catalytic domain of SOS1) and a fluorescent GTP analog (e.g., BODIPY-FL-GTP).
-
Signal Detection: The increase in fluorescence polarization (or fluorescence intensity) is monitored over time as the fluorescent GTP analog displaces GDP.
-
Data Analysis: The initial rates of nucleotide exchange are plotted against inhibitor concentration to determine the IC50 value.
Cellular p-ERK Inhibition Assay (Western Blot)
This cell-based assay quantifies the inhibition of the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.
Protocol:
-
Cell Culture: K-Ras(G12C) mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded in multi-well plates and allowed to adhere.
-
Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 2-24 hours).
-
Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The signal is detected using a chemiluminescent substrate, and band intensities are quantified.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each inhibitor concentration and normalized to the vehicle control to determine the IC50 value.
Caption: Workflow for inhibitor characterization.
Conclusion
Covalent K-Ras(G12C) inhibitors represent a landmark achievement in targeting a previously "undruggable" oncoprotein. Their sophisticated mechanism of action, which involves trapping the mutant protein in its inactive GDP-bound state and preventing GEF-mediated activation, directly addresses the core driver of oncogenesis in K-Ras(G12C)-driven cancers. The quantitative and methodological frameworks presented here provide a foundation for the continued evaluation and development of this important class of therapeutics. By effectively disrupting the K-Ras GDP/GTP cycle, these inhibitors have established a new paradigm in precision oncology.
The Role of K-Ras(G12C) in Oncogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene, a cornerstone in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, substituting glycine (B1666218) with cysteine (G12C), has long been a formidable challenge in targeted cancer therapy. This technical guide provides an in-depth exploration of the K-Ras(G12C) mutation's role in oncogenesis, from its fundamental impact on protein function and downstream signaling to the revolutionary development of targeted inhibitors. We will delve into the structural and mechanistic basis of K-Ras(G12C)-driven tumorigenesis, detail key experimental methodologies for its study, and present a comprehensive overview of the preclinical and clinical data for the first generation of approved K-Ras(G12C) inhibitors. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals actively working to understand and therapeutically target this critical oncogenic driver.
Introduction: The K-Ras Proto-oncogene
K-Ras is a small GTPase that acts as a molecular switch in the cell, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] In its active form, K-Ras binds to and activates a multitude of downstream effector proteins, thereby regulating critical cellular processes such as proliferation, differentiation, and survival.[1] The transition between the inactive and active states is tightly regulated by two main classes of proteins: Guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of K-Ras, leading to its inactivation.[1]
The K-Ras(G12C) Mutation: A Paradigm Shift in Oncogenesis
The substitution of a glycine residue with a cysteine at position 12 (G12C) is one of the most common mutations in the KRAS gene, particularly prevalent in non-small cell lung cancer (NSCLC).[2][3] This mutation has profound consequences for the function of the K-Ras protein.
Mechanism of Oncogenic Activation
The G12C mutation impairs the intrinsic GTPase activity of the K-Ras protein and renders it insensitive to GAP-mediated hydrolysis.[4] This leads to an accumulation of K-Ras in the active, GTP-bound state, resulting in constitutive and uncontrolled activation of downstream signaling pathways, independent of upstream growth factor signaling. This persistent signaling drives hallmark cancer phenotypes, including sustained proliferation, survival, and metabolic reprogramming.
Structural Consequences of the G12C Mutation
The glycine-to-cysteine substitution at codon 12 introduces a reactive cysteine residue in a shallow pocket on the surface of the K-Ras protein, known as the Switch-II pocket. This unique structural feature, absent in wild-type K-Ras, has been ingeniously exploited for the development of covalent inhibitors that specifically target the mutant protein.[5] These inhibitors form an irreversible bond with the cysteine residue, locking K-Ras(G12C) in an inactive conformation.
Downstream Signaling Pathways of K-Ras(G12C)
K-Ras(G12C) preferentially activates specific downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the RalGDS-RalA/B pathways.[6][7] While it can also influence the PI3K-AKT-mTOR pathway, its primary oncogenic output is often channeled through the MAPK cascade.
Therapeutic Targeting of K-Ras(G12C)
For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets. The discovery of the covalent binding approach targeting the G12C mutant has revolutionized the field, leading to the development of the first generation of direct K-Ras inhibitors.
Sotorasib (AMG 510)
Sotorasib was the first K-Ras(G12C) inhibitor to receive FDA approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.[2]
Adagrasib (MRTX849)
Adagrasib is another potent and selective covalent inhibitor of K-Ras(G12C) that has also received FDA approval for the treatment of patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.[8]
Quantitative Data Summary
Preclinical Efficacy of K-Ras(G12C) Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of sotorasib and adagrasib in various K-Ras(G12C)-mutant cancer cell lines.
| Cell Line | Cancer Type | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| NCI-H358 | NSCLC | ~9 | ~5 |
| MIA PaCa-2 | Pancreatic | ~10 | ~5 |
| SW1573 | NSCLC | >1000 | ~973 |
| H23 | NSCLC | ~50 | Not Reported |
Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D culture). The data presented here are approximate values compiled from multiple sources for comparative purposes.[4][7]
Clinical Trial Data for Sotorasib and Adagrasib in NSCLC
The table below provides a summary of key clinical trial data for sotorasib and adagrasib in previously treated K-Ras(G12C)-mutated NSCLC.
| Clinical Trial | Drug | Phase | No. of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CodeBreaK 100 | Sotorasib | 1/2 | 124 | 37.1% | 80.6% | 6.8 months | 12.5 months |
| CodeBreaK 200 | Sotorasib | 3 | 345 | 28.1% | Not Reported | 5.6 months | Not Reported |
| KRYSTAL-1 | Adagrasib | 1/2 | 116 | 42.9% | Not Reported | 6.5 months | 12.6 months |
| KRYSTAL-12 | Adagrasib | 3 | 453 | 31.9% | Not Reported | 5.5 months | Not Reported |
Data compiled from multiple clinical trial publications.[1][4][9][10][11][12][13][14]
Mechanisms of Resistance to K-Ras(G12C) Inhibitors
Despite the initial success of K-Ras(G12C) inhibitors, the development of acquired resistance is a significant clinical challenge. Resistance can emerge through various "on-target" and "off-target" mechanisms.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study K-Ras(G12C) function and its inhibition.
K-Ras(G12C) Nucleotide Exchange Assay (TR-FRET)
This assay is used to screen for inhibitors that block the exchange of GDP for GTP, a key step in K-Ras activation.
-
Principle: This is a competitive assay format that often utilizes a fluorescently labeled GTP analog (e.g., BODIPY-GDP or a FRET acceptor-labeled GTP) and a tagged K-Ras(G12C) protein (e.g., His-tagged or Biotin-tagged). An antibody or streptavidin labeled with a FRET donor (e.g., Terbium or Europium) binds to the tagged K-Ras. When the fluorescent GTP analog is bound to K-Ras, FRET occurs. Inhibitors that prevent GTP binding will disrupt FRET.
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (typically containing Tris, MgCl2, and DTT). Dilute tagged K-Ras(G12C), fluorescent GTP analog, and FRET donor-labeled binding partner to working concentrations. Prepare serial dilutions of the test inhibitor.
-
Assay Plate Setup: Add diluted inhibitor or vehicle control to a 384-well plate.
-
Protein Addition: Add the tagged K-Ras(G12C) protein to the wells and incubate to allow for inhibitor binding.
-
Detection Reagent Addition: Add the fluorescent GTP analog and the FRET donor-labeled binding partner.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a HTRF-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of MAPK Pathway Activation
This technique is used to quantify the phosphorylation status of key proteins in the MAPK pathway, such as ERK, as a measure of K-Ras(G12C) activity and its inhibition.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the protein of interest (e.g., total ERK) and its phosphorylated form (p-ERK).
-
Protocol Outline:
-
Cell Culture and Treatment: Culture K-Ras(G12C) mutant cells and treat with various concentrations of the inhibitor for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with a K-Ras(G12C) inhibitor to determine its cytotoxic or cytostatic effects.
-
Principle: The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.
-
Protocol Outline:
-
Cell Seeding: Seed K-Ras(G12C) mutant cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the K-Ras(G12C) inhibitor.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control and plot the percentage of viable cells against the inhibitor concentration to calculate the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for K-Ras-RAF Interaction
This technique is used to investigate the in-cell interaction between K-Ras(G12C) and its downstream effector, RAF.
-
Principle: An antibody against a "bait" protein (e.g., K-Ras) is used to pull down the bait protein and any interacting "prey" proteins (e.g., RAF) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
-
Protocol Outline:
-
Cell Culture and Lysis: Culture cells and lyse them in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the bait protein (or an isotype control).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the prey protein.
-
Conclusion and Future Directions
The development of direct K-Ras(G12C) inhibitors represents a landmark achievement in cancer therapy, transforming a previously intractable target into a druggable one. This technical guide has provided a comprehensive overview of the multifaceted role of K-Ras(G12C) in oncogenesis, the therapeutic strategies employed to target it, and the experimental methodologies fundamental to its study. While the first generation of inhibitors has shown significant clinical benefit, the emergence of resistance underscores the need for continued research and development. Future efforts will likely focus on combination therapies to overcome resistance, the development of inhibitors for other KRAS mutations, and a deeper understanding of the complex signaling networks downstream of K-Ras. The journey to effectively target K-Ras-driven cancers is far from over, but the foundation laid by the targeting of K-Ras(G12C) provides a powerful roadmap for future success.
References
- 1. amgen.com [amgen.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adagrasib: a novel inhibitor for KRASG12C-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Adagrasib in KRYSTAL-12 has Broken the KRASG12C Enigma Code in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. targetedonc.com [targetedonc.com]
- 14. ascopubs.org [ascopubs.org]
Preclinical Evaluation of a K-Ras(G12C) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, direct inhibition of KRAS has been a significant challenge in oncology drug development due to its high affinity for GTP and the absence of well-defined allosteric binding sites. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has paved the way for the development of a new class of targeted therapies. This technical guide provides a detailed overview of the preclinical evaluation of a representative K-Ras(G12C) inhibitor, ARS-1620, a precursor and foundational molecule in the development of clinically approved agents. This document outlines its mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols.
Mechanism of Action
ARS-1620 is a potent, selective, and orally bioavailable covalent inhibitor of K-Ras(G12C). It operates by irreversibly binding to the mutant cysteine residue at position 12. This covalent modification occurs within the switch-II pocket, effectively locking the K-Ras(G12C) protein in its inactive, GDP-bound state. By trapping K-Ras in this conformation, ARS-1620 prevents its interaction with downstream effector proteins, thereby inhibiting the aberrant signaling cascades that drive cancer cell proliferation and survival, primarily the MAPK and PI3K/AKT pathways.
Data Presentation
The preclinical efficacy of ARS-1620 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Activity of ARS-1620
| Parameter | Value | Cell Line | Comments |
| Covalent Modification Rate (kobs/[I]) | 1,100 ± 200 M-1s-1 | - | Measures the rate of irreversible binding to K-Ras(G12C) protein.[1] |
| pERK Inhibition (IC50) | Dose-dependent | NCI-H358 | Indicates inhibition of the downstream MAPK pathway.[1] |
| pAKT Inhibition (IC50) | Dose-dependent | NCI-H358 | Indicates inhibition of the downstream PI3K/AKT pathway.[1] |
| Cell Viability (IC50) | Not specified | NCI-H358 | Demonstrates cytotoxic or cytostatic effect on K-Ras(G12C) mutant cells. |
Table 2: Pharmacokinetic Profile of ARS-1620
| Parameter | Value | Species | Route of Administration |
| Oral Bioavailability (F) | > 60% | Mice | Oral |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot Analysis for Downstream Signaling Inhibition
Objective: To assess the effect of ARS-1620 on the phosphorylation status of key downstream effector proteins in the MAPK and PI3K/AKT pathways.
Methodology:
-
Cell Culture and Treatment: NCI-H358 cells (human lung adenocarcinoma with K-Ras(G12C) mutation) are cultured in appropriate media. Cells are then treated with varying concentrations of ARS-1620 or vehicle control (DMSO) for a specified duration (e.g., 48 hours).[2]
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of ERK, MEK, AKT, and S6. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the extent of signaling inhibition.[1]
Cell Viability Assay
Objective: To determine the effect of ARS-1620 on the proliferation and viability of K-Ras(G12C) mutant cancer cells.
Methodology:
-
Cell Seeding: NCI-H358 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of ARS-1620 is prepared, and the cells are treated with a range of concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 96 hours).[2]
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: The luminescence signal is read using a plate reader.
-
Data Analysis: The data is normalized to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy
While specific tumor growth inhibition data for ARS-1620 was not detailed in the provided search results, it is a critical component of preclinical evaluation. Generally, this involves the following:
-
Xenograft Models: Human cancer cell lines with the K-Ras(G12C) mutation (e.g., NCI-H358) are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The inhibitor is administered orally, and tumor volume is measured regularly.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients with K-Ras(G12C)-mutant cancers are implanted into mice. These models are considered more representative of human tumor biology.
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors driven by the K-Ras(G12C) mutation, providing a model with an intact immune system.
Conclusion
The preclinical data for ARS-1620 demonstrates its potent and selective inhibition of K-Ras(G12C) through a covalent binding mechanism. This leads to the suppression of critical downstream signaling pathways and a reduction in cancer cell viability. These foundational studies have been instrumental in validating K-Ras(G12C) as a tractable therapeutic target and have guided the development of next-generation inhibitors that are now approved for clinical use. Further preclinical research continues to focus on overcoming resistance mechanisms and exploring rational combination strategies to enhance the efficacy of K-Ras(G12C) inhibitors.[2]
References
K-Ras(G12C) inhibitor 6 chemical properties and structure
An in-depth analysis of the chemical properties, structure, and associated experimental methodologies for the pioneering K-Ras(G12C) inhibitor, compound 6, is presented for researchers and professionals in drug development. This compound, a key subject of early research into covalent inhibitors targeting the G12C mutation in K-Ras, has laid the groundwork for subsequent therapeutic developments.
Chemical Properties and Structure
K-Ras(G12C) inhibitor 6 is characterized by its specific chemical features that enable it to covalently bind to the mutant cysteine residue in the K-Ras protein. Its properties are summarized below.
| Property | Value |
| IUPAC Name | 6-chloro-7-((4-(2,6-dichloro-3,5-dimethoxyphenyl)piperazin-1-yl)methyl)-4-methyl-2H-benzo[b]oxazin-3(4H)-one |
| Molecular Formula | C26H28Cl3N3O4 |
| Molecular Weight | 568.88 g/mol |
| SMILES | CN1C(=O)CC2=C(C=C(Cl)C(=C2)CN3CCN(CC3)C4=C(C=C(OC)C=C4Cl)Cl)OC1=O |
| InChI Key | InChI=1S/C26H28Cl3N3O4/c1-30-24(34)12-36-23-11-19(28)20(10-21(23)35-25(30)33)13-32-14-16-31(17-15-32)18-8-22(33-2)9-26(29)7-27 |
Signaling Pathway of K-Ras and Inhibition by Compound 6
The K-Ras protein is a critical node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways like RAF-MEK-ERK, which promotes cell proliferation. Inhibitor 6 targets the mutant cysteine-12, covalently binding to it and locking the K-Ras protein in an inactive state, thereby inhibiting downstream signaling.
K-Ras(G12C) signaling pathway and mechanism of action for inhibitor 6.
Experimental Protocols
The evaluation of this compound involves several key experimental procedures to determine its efficacy and mechanism of action.
K-Ras(G12C) Protein Expression and Purification
-
Gene Construct : The human K-Ras gene (residues 1-169) with a G12C mutation is cloned into a pET-21b vector, which includes a C-terminal His6-tag for purification.
-
Protein Expression : The vector is transformed into E. coli BL21(DE3) cells. The cells are cultured in LB medium at 37°C until an OD600 of 0.6-0.8 is reached. Protein expression is then induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated overnight at 18°C.
-
Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM MgCl2, 10 μM GDP, and protease inhibitors). The cells are lysed by sonication.
-
Purification : The lysate is cleared by centrifugation, and the supernatant containing the His6-tagged K-Ras(G12C) is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).
-
Final Purification : The eluted protein is further purified by size-exclusion chromatography using a Superdex 75 column equilibrated with a storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, and 1 mM DTT). The purity of the protein is assessed by SDS-PAGE.
Mass Spectrometry Assay for Covalent Modification
This assay confirms the covalent binding of inhibitor 6 to the cysteine-12 residue of K-Ras(G12C).
-
Incubation : Purified K-Ras(G12C) protein (typically at a concentration of 5-10 μM) is incubated with a molar excess (e.g., 10-fold) of inhibitor 6 in the assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2) for a specified time (e.g., 1-2 hours) at room temperature.
-
Sample Preparation : The reaction is quenched, and the protein is denatured. The sample is then desalted using a C4 ZipTip.
-
Mass Spectrometry Analysis : The molecular weight of the protein-inhibitor adduct is determined using electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the molecular weight of inhibitor 6 confirms the covalent modification.
Workflow for mass spectrometry-based confirmation of covalent binding.
Cellular Activity Assay
The inhibitory effect of compound 6 on K-Ras signaling in a cellular context is often assessed by monitoring the phosphorylation of downstream effectors like ERK.
-
Cell Culture : A human cancer cell line harboring the K-Ras(G12C) mutation (e.g., NCI-H358 lung adenocarcinoma) is cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a 5% CO2 incubator.
-
Compound Treatment : Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of inhibitor 6 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis : After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Western Blotting : The protein concentration of the lysates is determined using a BCA assay. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation : The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A loading control, such as β-actin, is also probed.
-
Detection and Analysis : The membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
Methodological & Application
Application Notes and Protocols for K-Ras(G12C) Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a molecular switch in signaling pathways controlling cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The G12C mutation, a substitution of glycine (B1666218) to cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways such as the MAPK and PI3K/AKT signaling cascades, which drives tumorigenesis.[3][4][5]
K-Ras(G12C) inhibitor 6 is an irreversible, allosteric inhibitor that covalently binds to the mutant cysteine residue of K-Ras(G12C).[6][7] This modification traps the protein in its inactive, GDP-bound state, preventing downstream signaling and inhibiting tumor cell growth.[1][8] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
K-Ras(G12C) Signaling Pathway
The K-Ras(G12C) mutation results in the constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical drivers of cell proliferation and survival.[3][8] K-Ras(G12C) inhibitors, such as inhibitor 6, are designed to specifically bind to the mutant protein, locking it in an inactive state and thereby blocking these downstream signals.[8]
Caption: K-Ras(G12C) signaling pathway and the mechanism of action of Inhibitor 6.
Data Presentation
The following table summarizes the expected quantitative data from the described in vitro assays for a hypothetical K-Ras(G12C) inhibitor.
| Assay Type | Cell Line / Protein | Parameter | Value |
| Biochemical Assays | |||
| Nucleotide Exchange (TR-FRET) | Recombinant K-Ras(G12C) | IC50 | 15 nM |
| Protein Binding (SPR) | Recombinant K-Ras(G12C) | KD | 5 nM |
| Cell-Based Assays | |||
| Cell Viability (MTT/CTG) | NCI-H358 (KRAS G12C) | IC50 | 50 nM |
| Target Engagement (NanoBRET) | NCI-H358 (KRAS G12C) | EC50 | 30 nM |
| Downstream Signaling (HTRF) | NCI-H358 (KRAS G12C) | pERK IC50 | 40 nM |
Experimental Protocols
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of this compound to prevent the exchange of GDP for GTP, a critical step in K-Ras activation.[9][10]
Caption: Workflow for the TR-FRET based K-Ras(G12C) nucleotide exchange assay.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution of recombinant His-tagged K-Ras(G12C) protein.
-
Prepare a solution of GTP labeled with a red fluorophore and an anti-His antibody labeled with Europium cryptate.[11]
-
-
Assay Procedure:
-
Dispense test compounds and/or vehicle into a low-volume 384-well white plate.[11]
-
Add the recombinant K-Ras(G12C) protein to each well and incubate for 60 minutes at 25°C to allow for inhibitor binding.[10]
-
Add the pre-mixed GTP-Red and anti-His-Europium cryptate reagents to each well.[11]
-
Incubate for 30 minutes at 25°C to allow for nucleotide exchange.[10]
-
-
Data Acquisition and Analysis:
-
Read the plate on a spectrofluorometer with an excitation wavelength of 337 nm and emission wavelengths of 515 nm and 486 nm.[10]
-
The TR-FRET signal is proportional to the amount of GTP bound to K-Ras(G12C).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Assay: Cell Viability (CellTiter-Glo®)
This assay assesses the effect of this compound on the viability of cancer cells harboring the K-Ras(G12C) mutation.[5]
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. researchgate.net [researchgate.net]
- 4. findkrasg12c.com [findkrasg12c.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Raf | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. revvity.com [revvity.com]
Application Notes and Protocols for Cell-based Assays for K-Ras(G12C) Inhibitor 6 Activity
Audience: Researchers, scientists, and drug development professionals.
I. Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT cascades, which promote uncontrolled cell proliferation and survival.[1]
K-Ras(G12C) inhibitor 6 is an allosteric and selective inhibitor of the oncogenic K-Ras(G12C) protein.[2] It belongs to a class of small molecules that irreversibly bind to the mutant cysteine residue, locking the K-Ras(G12C) protein in an inactive, GDP-bound state.[3][4] This action blocks its interaction with downstream effectors, thereby inhibiting oncogenic signaling and reducing the viability of cancer cells harboring this mutation.[2]
These application notes provide detailed protocols for essential cell-based assays to characterize the activity of this compound, including the assessment of its impact on cancer cell viability and its ability to modulate downstream signaling pathways.
II. Mechanism of Action: K-Ras(G12C) Signaling Pathway
The K-Ras(G12C) mutation leads to a constitutively active state, driving oncogenic signaling. This compound covalently binds to the cysteine-12 residue in the switch-II pocket, trapping the protein in its inactive GDP-bound form and preventing downstream signaling.
References
Biochemical Assays for K-Ras(G12C) Inhibitor Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key biochemical assays for characterizing the target engagement of covalent inhibitors of K-Ras(G12C), with a focus on sotorasib (B605408) (AMG 510). The protocols and data presented are intended to guide researchers in the development and validation of their own screening and characterization workflows.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in critical cellular signaling pathways. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, which results in the substitution of glycine (B1666218) with cysteine at codon 12, locks the K-Ras protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation.
Sotorasib is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits K-Ras(G12C).[1] Its mechanism of action involves the covalent modification of the unique cysteine residue at position 12 of the mutant K-Ras protein, thereby locking it in an inactive, GDP-bound state.[1] This targeted approach has shown significant clinical efficacy in patients with KRAS G12C-mutated solid tumors.
Accurate and robust biochemical assays are essential for the discovery and development of K-Ras(G12C) inhibitors. These assays are crucial for quantifying inhibitor potency, confirming the covalent mechanism of action, and assessing selectivity. This document details the protocols for several key biochemical assays used to characterize the interaction of sotorasib with K-Ras(G12C).
K-Ras Signaling Pathway
K-Ras, upon activation by upstream signals from receptor tyrosine kinases (RTKs), binds to guanosine (B1672433) triphosphate (GTP). This binding induces a conformational change that allows K-Ras to interact with and activate multiple downstream effector proteins. The two major downstream signaling cascades are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation. Sotorasib, by locking K-Ras(G12C) in its inactive GDP-bound state, prevents the activation of these downstream pathways.
Quantitative Data Summary
The following table summarizes the reported biochemical and cellular potency of sotorasib against K-Ras(G12C). These values are representative and may vary depending on the specific assay conditions and cell lines used.
| Assay Type | Parameter | K-Ras(G12C) | K-Ras (Wild-Type) | Reference |
| Biochemical Assays | ||||
| TR-FRET (Nucleotide Exchange) | IC50 | 8.88 nM | >100 µM | --INVALID-LINK-- |
| Surface Plasmon Resonance (SPR) | KD | 220 nM | No Binding Detected | --INVALID-LINK-- |
| Cellular Assays | ||||
| Cell Viability (NCI-H358) | IC50 | ~6 nM | >7.5 µM | [2] |
| Cell Viability (MIA PaCa-2) | IC50 | ~9 nM | >7.5 µM | [2] |
| pERK Inhibition (AlphaLISA) | IC50 | Selective inhibition in G12C mutant cells | No inhibition | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key biochemical assays to assess K-Ras(G12C) inhibitor target engagement are provided below.
Experimental Workflow Overview
A typical workflow for the biochemical characterization of a K-Ras(G12C) inhibitor involves a series of assays to determine its potency, binding kinetics, and mechanism of action.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Nucleotide Exchange
This assay measures the ability of an inhibitor to lock K-Ras(G12C) in the GDP-bound state, thereby preventing its interaction with the nucleotide exchange factor SOS1 and subsequent binding to the downstream effector c-RAF.
Materials:
-
GDP-loaded K-Ras(G12C) protein
-
SOS1 protein (catalytic domain)
-
GTP
-
c-RAF Ras-Binding Domain (RBD)
-
TR-FRET donor and acceptor reagents (e.g., terbium-labeled anti-His antibody and fluorescently labeled streptavidin)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.01% BSA)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of sotorasib or the test compound in assay buffer.
-
Reaction Setup:
-
Add 2 µL of the compound dilution to the wells of a 384-well plate.
-
Add 4 µL of GDP-loaded K-Ras(G12C) (final concentration ~5 nM) to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
-
Nucleotide Exchange Reaction:
-
Prepare a mixture of SOS1 (final concentration ~10 nM) and GTP (final concentration ~10 µM) in assay buffer.
-
Add 2 µL of the SOS1/GTP mixture to each well to initiate the nucleotide exchange.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mixture containing c-RAF RBD (final concentration ~20 nM) and the TR-FRET donor and acceptor reagents in assay buffer.
-
Add 2 µL of the detection mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics (kon and koff) of an inhibitor to its target protein.
Materials:
-
Recombinant K-Ras(G12C) protein
-
Sotorasib or test compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
Sensor Chip Preparation:
-
Activate the sensor chip surface by injecting a 1:1 mixture of EDC and NHS.
-
Immobilize the K-Ras(G12C) protein to the sensor surface via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the surface.
-
After each cycle, regenerate the sensor surface with an injection of the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Covalent Modification
LC-MS is used to confirm the covalent binding of the inhibitor to the K-Ras(G12C) protein by detecting the mass shift corresponding to the addition of the inhibitor.
Materials:
-
Recombinant K-Ras(G12C) protein
-
Sotorasib or test compound
-
Incubation buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)
Procedure:
-
Covalent Labeling:
-
Incubate the K-Ras(G12C) protein with an excess of the inhibitor in the incubation buffer for a defined period (e.g., 1-2 hours) at room temperature.
-
Include a control sample with the protein and vehicle (e.g., DMSO) only.
-
-
Sample Preparation for Intact Mass Analysis:
-
Desalt the protein samples using a suitable method (e.g., zip-tip).
-
Analyze the intact protein by LC-MS to observe the mass shift corresponding to the covalent adduction of the inhibitor.
-
-
Sample Preparation for Peptide Mapping:
-
Denature the protein samples in denaturing buffer.
-
Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the protein into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase LC.
-
Analyze the peptides by MS and MS/MS to identify the specific peptide containing the modified cysteine-12 residue.
-
-
Data Analysis:
-
For intact mass analysis, compare the deconvoluted mass spectra of the inhibitor-treated and control samples to determine the mass of the covalent adduct.
-
For peptide mapping, search the MS/MS data against the K-Ras protein sequence to identify the modified peptide and confirm the site of covalent modification.
-
By employing these biochemical assays, researchers can effectively characterize the target engagement of K-Ras(G12C) inhibitors, providing crucial data to support their development as potential cancer therapeutics.
References
Western blot protocol for p-ERK inhibition by K-Ras(G12C) inhibitor 6
Application Notes and Protocols
Topic: Western Blot Protocol for Monitoring p-ERK Inhibition by K-Ras(G12C) Inhibitor 6
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma (KRAS) gene is one of the most frequently mutated oncogenes in human cancers.[1] The specific G12C mutation, where glycine (B1666218) is substituted by cysteine at codon 12, results in a constitutively active KRAS protein.[1][2] This leads to the constant activation of downstream pro-growth signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[1][3][4]
This compound is part of a class of small molecules that specifically and irreversibly bind to the mutant cysteine-12 residue.[5][6] This covalent modification locks the K-Ras(G12C) protein in an inactive, GDP-bound state, thereby preventing downstream signaling.[1][2] A key biomarker for the efficacy of this inhibition is the phosphorylation status of Extracellular signal-regulated kinase (ERK), a downstream kinase in the MAPK pathway.[1][7] A reduction in phosphorylated ERK (p-ERK) levels serves as a direct indicator of the inhibitor's on-target activity.[7]
This document provides a detailed protocol for utilizing Western blot analysis to quantify the inhibition of ERK phosphorylation in K-Ras(G12C) mutant cancer cells following treatment with this compound.
Signaling Pathway
The diagram below illustrates the canonical RAS/MAPK signaling pathway and highlights the mechanism of this compound. Under normal conditions, growth factor binding to a Receptor Tyrosine Kinase (RTK) activates RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and finally ERK. The K-Ras(G12C) mutation leads to a constitutively active RAS protein. This compound covalently binds to the mutant protein, locking it in an inactive state and blocking the downstream phosphorylation cascade.
Experimental Protocol
This protocol outlines the steps to measure p-ERK and total ERK levels. Normalizing the p-ERK signal to the total ERK signal is crucial to account for any variations in protein loading between lanes.[8][9]
Cell Culture and Treatment
-
Cell Seeding: Plate a K-Ras(G12C) mutant cell line (e.g., NCI-H358, MIA PaCa-2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in cell culture medium.
-
Treatment: When cells reach the desired confluency, replace the medium with the medium containing the inhibitor. Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used for the inhibitor dilutions.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours). Signaling rebound can occur, so time-course experiments are recommended.[10]
Cell Lysis and Protein Quantification
-
Wash: Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to each well.[7][11] This is critical to prevent protein degradation and dephosphorylation.[7]
-
Harvest: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[11]
SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein quantification, normalize all samples to the same concentration with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and heat at 95-100°C for 5 minutes to denature the proteins.[7]
-
Gel Electrophoresis: Load 20-40 µg of total protein per lane into a 4-12% Bis-Tris or 10-12% Tris-Glycine polyacrylamide gel.[7][8] Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Verify successful transfer by staining the membrane with Ponceau S.[7]
-
Blocking: Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[8] Note: Avoid using milk as a blocking agent, as its phosphoprotein content can cause high background with phospho-specific antibodies.[8]
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) diluted in 5% BSA/TBST.[12] Incubate overnight at 4°C with gentle agitation. Recommended dilutions vary by manufacturer (e.g., 1:1000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (or other appropriate species) diluted in 5% BSA/TBST for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.[11]
Stripping and Re-probing for Total ERK
-
Stripping: To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK. Wash the membrane in TBST, then incubate in a mild stripping buffer (e.g., containing glycine, SDS, pH 2.2) for 10-20 minutes at room temperature.[13]
-
Re-blocking: Wash the membrane thoroughly with PBS and TBST, then block again with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation (Total ERK): Incubate the membrane with a primary antibody for total ERK1/2 overnight at 4°C.
-
Detection: Repeat the washing, secondary antibody incubation, and detection steps as described above.
Data Presentation
Quantitative analysis should be performed using densitometry software (e.g., ImageJ). The intensity of the p-ERK band is normalized to the intensity of the total ERK band for each sample. The results can be summarized in a table for clear comparison.
| Treatment Group | Concentration | p-ERK Signal (Arbitrary Units) | Total ERK Signal (Arbitrary Units) | p-ERK / Total ERK Ratio | % Inhibition vs. Control |
| Vehicle Control | 0 (DMSO) | 15,230 | 15,500 | 0.98 | 0% |
| Inhibitor 6 | 1 nM | 11,850 | 15,300 | 0.77 | 21% |
| Inhibitor 6 | 10 nM | 6,540 | 15,650 | 0.42 | 57% |
| Inhibitor 6 | 100 nM | 1,880 | 15,400 | 0.12 | 88% |
| Inhibitor 6 | 1 µM | 910 | 15,250 | 0.06 | 94% |
Experimental Workflow Visualization
The following diagram provides a visual summary of the Western blot protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with K-Ras(G12C) Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumor growth. The specific mutation at the 12th codon, resulting in a glycine (B1666218) to cysteine substitution (G12C), is a common oncogenic driver in various cancers, including non-small cell lung cancer and colorectal cancer. K-Ras(G12C) inhibitor 6 is an irreversible, allosteric inhibitor that covalently binds to the mutant cysteine, locking the K-Ras(G12C) protein in an inactive, GDP-bound state. This action blocks downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.[1]
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cells using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation
The following table summarizes illustrative cell viability data for K-Ras(G12C) inhibitors in various cancer cell lines. This data is provided for context and comparative purposes.
| Cell Line | KRAS Mutation Status | Assay Type | Illustrative IC50 (nM) for a K-Ras(G12C) Inhibitor (e.g., Adagrasib) |
| NCI-H358 | G12C | 2D Cell Viability | 10 |
| MIA PaCa-2 | G12C | 2D Cell Viability | 5 |
| A549 | G12S | 2D Cell Viability | >10,000 |
Note: IC50 values are highly dependent on the specific inhibitor and experimental conditions. The values presented here are for illustrative purposes based on published data for similar inhibitors and should be determined experimentally for this compound.[2][3]
Signaling Pathway and Mechanism of Action
K-Ras acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation. This results in the continuous stimulation of downstream pro-proliferative and survival pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This compound selectively and irreversibly binds to the cysteine residue of the mutant K-Ras(G12C) protein. This covalent modification locks the protein in its inactive GDP-bound conformation, thereby preventing downstream signaling and inhibiting tumor cell growth.
Caption: K-Ras(G12C) signaling pathway and inhibitor mechanism.
Experimental Workflow
The general workflow for assessing the effect of this compound on cell viability is depicted below. This workflow is applicable to both the MTT and CellTiter-Glo® assays, with variations in the final steps for signal detection.
Caption: General workflow for cell viability assays.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
K-Ras(G12C) mutant (e.g., NCI-H358, MIA PaCa-2) and wild-type or other mutant K-Ras (e.g., A549) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Include wells for vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in complete medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.[4]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the IC50 of this compound by quantifying ATP levels.
Materials:
-
K-Ras(G12C) mutant (e.g., NCI-H358, MIA PaCa-2) and wild-type or other mutant K-Ras (e.g., A549) cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Protocol 1, step 1), using opaque-walled plates suitable for luminescence readings. Seed 3,000-5,000 cells per well in 100 µL of medium.[5]
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as in the MTT assay (Protocol 1, step 2).
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
CellTiter-Glo® Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
The provided protocols offer a robust framework for evaluating the in vitro efficacy of this compound. The MTT and CellTiter-Glo® assays are reliable methods for determining the cytotoxic effects of this inhibitor on cancer cell lines harboring the K-Ras(G12C) mutation. Accurate determination of IC50 values is a critical step in the preclinical development of targeted cancer therapies. Further characterization, including analysis of downstream signaling pathway modulation and in vivo efficacy studies, is recommended to fully elucidate the therapeutic potential of this compound.
References
- 1. cyagen.com [cyagen.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DepMap Cell Line Summary [depmap.org]
- 6. Cellosaurus cell line NCI-H358 (CVCL_1559) [cellosaurus.org]
Application Notes and Protocols for Genetically Engineered Mouse Models in K-Ras(G12C) Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing genetically engineered mouse models (GEMMs) for the preclinical evaluation of K-Ras(G12C) inhibitors. The protocols outlined below are synthesized from established methodologies in the field and are intended to facilitate the design and execution of robust in vivo studies.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, has become a key target for a new class of covalent inhibitors that have demonstrated significant clinical promise.[1] Genetically engineered mouse models that faithfully recapitulate the genetics and pathology of human K-Ras(G12C)-driven cancers are indispensable tools for preclinical research.[2][3] These models allow for the investigation of therapeutic efficacy, mechanisms of action, and potential resistance in a setting that includes a competent immune system and a natural tumor microenvironment.[2][3]
K-Ras(G12C) Signaling Pathway
The K-Ras protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] The G12C mutation impairs the ability of K-Ras to hydrolyze GTP, leading to its constitutive activation and subsequent engagement of downstream pro-proliferative and survival signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][4][5] K-Ras(G12C) inhibitors are designed to covalently bind to the mutant cysteine-12 residue, locking the protein in its inactive GDP-bound state and thereby abrogating downstream oncogenic signaling.[1]
Caption: K-Ras(G12C) signaling pathway and mechanism of covalent inhibition.
Genetically Engineered Mouse Models for K-Ras(G12C)
Several GEMMs have been developed to study K-Ras(G12C)-driven cancers. A common and effective strategy involves a conditional allele, such as the LSL-K-ras(G12C) model.[6] In this model, a loxP-Stop-loxP (LSL) cassette is placed upstream of the K-ras(G12C) mutant allele, preventing its expression.[6] Upon delivery of Cre recombinase, the LSL cassette is excised, leading to tissue-specific expression of the oncogene.[6] This approach allows for temporal and spatial control over tumor initiation.[6][7] To more closely mimic human cancer, which often involves multiple mutations, these models are frequently crossed with mice carrying conditional alleles of tumor suppressor genes, such as Trp53.[8]
Table 1: Commonly Used K-Ras(G12C) GEMMs
| Model Name | Genotype | Method of Tumor Induction | Common Cancer Type | Reference |
| K-ras LSL-G12C | B6;129S4-Krasem1Ldow/J | Intratracheal or intranasal administration of Adeno-Cre | Lung Adenocarcinoma | [8] |
| KP model | KrasLSL-G12C/+; Trp53fl/fl | Intratracheal administration of Adeno-Cre | Lung Adenocarcinoma | [8] |
Experimental Protocols
Protocol 1: Generation of K-Ras(G12C) GEMM and Tumor Induction
This protocol describes the generation of a K-Ras(G12C); Trp53-deficient lung cancer model.
1. Mouse Breeding and Genotyping:
-
Cross B6;129S4-Krasem1Ldow/J mice with B6.129P2-Trp53tm1Brn/J mice (Trp53fl/fl).[8]
-
Identify F1 hybrid mice with the desired KrasG12C/+; Trp53fl/fl genotype via PCR analysis of genomic DNA.[8]
2. Tumor Induction in Lung:
-
At 8-12 weeks of age, anesthetize the mice.
-
Administer Adeno-Cre virus (e.g., 2.5 x 107 plaque-forming units) via intratracheal or intranasal instillation to induce Cre-mediated recombination in the lung epithelium.[8][9]
-
Monitor mice for signs of tumor development. Tumor formation can be tracked using non-invasive imaging techniques like micro-computed tomography (microCT).[10][11]
Protocol 2: In Vivo Efficacy Study of a K-Ras(G12C) Inhibitor
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a K-Ras(G12C) inhibitor in a GEMM.
Caption: Experimental workflow for a K-Ras(G12C) inhibitor efficacy study in GEMMs.
1. Animal Cohort and Tumor Staging:
-
Once tumors are established and have reached a predetermined size (e.g., 100-250 mm³ as measured by microCT or calipers for subcutaneous models), randomize the mice into treatment and control groups.[1][9]
2. Formulation and Administration of Inhibitor:
-
Prepare the K-Ras(G12C) inhibitor in a suitable vehicle. A common formulation is a solution in 10% Captisol with a citrate (B86180) buffer (pH 5.0).[12]
-
Administer the inhibitor and vehicle control to their respective cohorts. Oral gavage is a common route of administration.[12] Dosing is typically performed daily (q.d.).[9]
3. Monitoring and Endpoints:
-
Monitor tumor volume regularly (e.g., twice weekly) using imaging or calipers.[1]
-
Record animal body weight as a measure of general toxicity.[1]
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage reduction in tumor volume compared to the vehicle-treated group.[1]
-
Other important endpoints include overall survival and pharmacodynamic markers (e.g., reduction in p-ERK levels in tumor tissue).[10][13]
Quantitative Data from Preclinical Studies
The following tables summarize efficacy data for representative K-Ras(G12C) inhibitors from preclinical studies in various mouse models.
Table 2: In Vivo Efficacy of Sotorasib (AMG-510)
| Mouse Model | Sotorasib Dose | Treatment Schedule | Outcome | Reference |
| Syngeneic (KG12CL, KG12CP, KG12CsgP cell lines) | 100 mg/kg | q.d. | Significant initial inhibition of tumor growth, but eventual resistance and re-growth in all lines. | [9] |
| GEMM (KrasG12C-driven lung tumors) | 100 mg/kg | Daily | Marked reduction in tumor incidence and burden after 5 weeks. | [10] |
| CDX (NCI-H358 NSCLC) | 25 mg/kg | q.d. x 5 days x 3 weeks | In combination with KPT9274, enhanced survival with 29% of mice remaining tumor-free. | [14] |
Table 3: In Vivo Efficacy of Adagrasib (MRTX849)
| Mouse Model | Adagrasib Dose | Treatment Schedule | Outcome | Reference |
| CDX and PDX models (various tumor types) | 100 mg/kg | q.d. | Tumor regression >30% in 17 out of 26 models (65%). | [12] |
| Orthotopic (mKRC.1 cell line) | Not Specified | Not Specified | Modest tumor shrinkage. | [8] |
| Orthotopic (LLC-NRAS KO cells) | 30 mg/kg | Daily | Modest reduction in the rate of growth as a single agent. | [8] |
| Intracranial Xenografts (NSCLC) | 100 mg/kg | b.i.d. for 21 days | Significant inhibition of brain tumor growth and extended survival. | [15] |
Table 4: In Vivo Efficacy of Combination Therapies
| Mouse Model | Combination Therapy | Treatment Schedule | Outcome | Reference |
| Orthotopic (LLC-NRAS KO cells) | MRTX-849 + RMC-4550 (SHP2 inhibitor) | Not Specified | Transient tumor shrinkage in immune-competent mice; effect lost in immune-deficient mice. | [8][16] |
| Orthotopic (mKRC.1 cell line) | MRTX-849 + RMC-4550 (SHP2 inhibitor) | Not Specified | Durable tumor shrinkage. | [8] |
Conclusion
Genetically engineered mouse models are powerful and clinically relevant platforms for the preclinical evaluation of K-Ras(G12C) inhibitors.[10][11] The use of these models, particularly in immune-competent settings, provides critical insights into therapeutic efficacy, the role of the tumor microenvironment, and potential mechanisms of resistance.[8][16] The protocols and data presented here serve as a foundational resource for researchers aiming to design and execute robust in vivo studies to advance the development of novel K-Ras(G12C)-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Genetically engineered mouse models in oncology research and cancer medicine | EMBO Molecular Medicine [link.springer.com]
- 3. Genetically engineered mouse models in oncology research and cancer medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]
- 6. cyagen.com [cyagen.com]
- 7. auctoresonline.org [auctoresonline.org]
- 8. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 9. openworks.mdanderson.org [openworks.mdanderson.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective utilization and appropriate selection of GEMMs for translational integration of mouse and human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols: K-Ras(G12C) Inhibitor 6 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K-Ras protein is a critical signaling molecule and one of the most frequently mutated oncogenes in human cancers.[1] The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, renders the protein constitutively active, driving uncontrolled cell proliferation and survival through downstream pathways like the MAPK/ERK cascade.[1][2][3] K-Ras(G12C) inhibitor 6 is an allosteric, selective, and irreversible inhibitor that targets this mutant protein.[4][5] It functions by covalently binding to the mutant cysteine, locking the K-Ras(G12C) protein in its inactive, GDP-bound state, thereby blocking downstream oncogenic signaling.[1][3][5]
These application notes provide a comprehensive guide for the preclinical evaluation of K-Ras(G12C) inhibitors in mouse models. While specific, peer-reviewed in vivo dosage and efficacy data for the compound explicitly named "this compound" are limited in publicly available literature, this document outlines protocols based on data from well-characterized K-Ras(G12C) inhibitors such as Adagrasib (MRTX849) and Sotorasib (AMG-510), which are considered representative of this therapeutic class.[1]
Signaling Pathway and Mechanism of Action
The K-Ras(G12C) protein cycles between an active GTP-bound state and an inactive GDP-bound state.[6] Upstream signaling, often from receptor tyrosine kinases (RTKs), activates guanine (B1146940) nucleotide exchange factors (GEFs) that load K-Ras with GTP, turning the pathway on.[7] The G12C mutation impairs K-Ras's ability to hydrolyze GTP, leading to its persistent activation and stimulation of downstream pro-growth pathways, including the RAF-MEK-ERK (MAPK) pathway.[2][6] K-Ras(G12C) inhibitors exploit the unique cysteine residue of the mutant protein, binding to it and locking K-Ras in the "off" state.[8]
Quantitative Data Summary
The following table summarizes in vivo dosage and administration data from preclinical mouse studies of representative K-Ras(G12C) inhibitors.
| Inhibitor Name | Dose | Administration Route | Mouse Model | Cell Line | Key Findings | Reference |
| MRTX849 (Adagrasib) | 100 mg/kg, daily | Oral Gavage | Xenograft | Various PDX models | Pronounced tumor regression in 17 of 26 models. | [7] |
| MRTX849 (Adagrasib) | 10, 30, 100 mg/kg, single dose | Oral Gavage | Xenograft | NCI-H358 | Dose-dependent modification of K-Ras(G12C). | [7][9] |
| MRTX-849 (Adagrasib) | 30 mg/kg, daily | Not Specified | Orthotopic Lung Tumor | LLC 46 NRAS KO | Modest reduction in tumor growth rate as a single agent. | [10] |
| Sotorasib (AMG-510) | 100 mg/kg, daily | Oral Gavage | Syngeneic | KG12CL, KG12CP | Efficacy varied based on co-occurring mutations. | [11] |
| Compound A | 1, 5, 30 mg/kg, daily | Not Specified | Xenograft | MiaPaCa2 | Sustained pERK inhibition achieved at 30 mg/kg. | [12] |
Experimental Protocols
Animal Models
The choice of mouse model is critical for evaluating efficacy.
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines with the K-Ras(G12C) mutation (e.g., NCI-H358, MiaPaCa2) are implanted subcutaneously into immunodeficient mice (e.g., athymic nu/nu). This model is useful for assessing direct anti-tumor activity.[7][10]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted into immunodeficient mice. These models may better reflect human tumor heterogeneity.[7]
-
Syngeneic & Genetically Engineered Mouse Models (GEMM): Murine cancer cells are implanted into immunocompetent mice (e.g., C57BL/6), or tumors arise spontaneously in GEMMs.[10][12][13] These models are essential for studying the interaction between the inhibitor and the immune system.[10][14]
Protocol for Subcutaneous Xenograft Model:
-
Culture K-Ras(G12C) mutant human cancer cells (e.g., NCI-H358) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Inject approximately 2-5 x 10⁶ cells subcutaneously into the flank of athymic nu/nu mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).[1]
-
Randomize mice into treatment and vehicle control groups.
Drug Formulation and Preparation
Proper formulation is crucial for ensuring consistent bioavailability. Oral gavage is the most common administration route.[1]
Materials:
-
This compound powder
-
Vehicle components (select one formulation below)
-
Sterile conical tubes, syringes, and oral gavage needles
-
Homogenizer or sonicator
Recommended Formulations:
-
For Oral Suspension: A common vehicle is a solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water. To prepare a 5 mg/mL suspension, add 5 mg of the inhibitor to 1 mL of the CMC-Na solution and mix thoroughly to obtain a homogeneous suspension.[5]
-
For Oral Solution (based on MRTX849): A solution of 10% Captisol in a 50 mM citrate (B86180) buffer (pH 5.0).[7]
-
For Injection: A solution containing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Dissolve the inhibitor first in DMSO, then add PEG300, followed by Tween 80 and finally water, mixing at each step.[5]
Preparation Protocol (Oral Suspension):
-
Accurately weigh the required amount of this compound based on the desired concentration and number of animals.
-
Prepare the chosen vehicle (e.g., 0.5% CMC-Na in sterile water).
-
In a sterile tube, create a paste by adding a small volume of the vehicle to the inhibitor powder.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.[2]
-
Visually inspect for aggregates. Homogenize further if necessary.
Administration and Dosing Schedule
Protocol:
-
Before each dose, ensure the drug suspension is thoroughly mixed.
-
Calculate the required volume for each mouse based on its body weight (typical dosing volume is 5-10 mL/kg).[2]
-
Administer the formulation via oral gavage. Ensure the gavage needle is correctly placed to avoid administration into the trachea.[2]
-
Dosing Schedule: Daily (once a day, QD) administration is typical for K-Ras(G12C) inhibitors.[1][7] Treatment should continue for a predefined period (e.g., 21 days) or until a study endpoint is reached.
Efficacy and Pharmacodynamic Endpoints
A typical workflow for an in vivo efficacy study is outlined below.
Monitoring and Endpoints:
-
Tumor Volume: Measure tumors regularly (e.g., twice weekly) with calipers. Calculate volume using the formula: (Length × Width²)/2.[1]
-
Body Weight: Monitor animal body weight at least twice weekly as an indicator of drug toxicity.[1]
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the percentage reduction in tumor volume in the treated group compared to the vehicle control group.
-
Pharmacodynamics (PD): To confirm target engagement, tumors can be collected at various time points after dosing.[12] Western blotting or IHC for downstream markers like phosphorylated ERK (p-ERK) can be performed to assess pathway inhibition.[12] Mass spectrometry can be used to quantify the percentage of K-Ras(G12C) protein that is covalently bound by the inhibitor.[7][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. annualreviews.org [annualreviews.org]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 11. openworks.mdanderson.org [openworks.mdanderson.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Measuring K-Ras(G12C) Inhibitor Target Occupancy in Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The development of covalent inhibitors targeting the G12C mutation of K-Ras represents a significant breakthrough in oncology. To optimize the therapeutic window and understand the pharmacodynamics of these agents, it is crucial to accurately measure their engagement with the K-Ras(G12C) target within the tumor microenvironment. These application notes provide an overview of the current methodologies for quantifying K-Ras(G12C) inhibitor target occupancy in preclinical and clinical tumor samples.
The primary methods for assessing target occupancy can be broadly categorized into direct and indirect approaches. Direct methods, such as mass spectrometry-based proteomics, provide a quantitative measurement of the extent to which the inhibitor is covalently bound to the K-Ras(G12C) protein. This is often achieved by measuring the relative abundance of the drug-adducted peptide versus the unmodified peptide. Immunoaffinity enrichment coupled with two-dimensional liquid chromatography and tandem mass spectrometry (2D-LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose, enabling analysis from small tumor biopsies.
Indirect methods assess the functional consequences of target engagement. A key downstream effector of the K-Ras signaling pathway is the phosphorylation of ERK (extracellular signal-regulated kinase). A reduction in the levels of phosphorylated ERK (p-ERK) in tumor tissue following inhibitor treatment serves as a reliable pharmacodynamic biomarker of target engagement and pathway inhibition. Western blotting is a widely used technique to measure changes in p-ERK levels.
The choice of method depends on the specific research question, available resources, and the nature of the samples. Mass spectrometry provides the most direct and quantitative measure of target occupancy, while p-ERK analysis offers a more functional readout of pathway inhibition. Often, a combination of these approaches provides a comprehensive understanding of the inhibitor's activity in the tumor.
Data Presentation: K-Ras(G12C) Inhibitor Target Occupancy in Preclinical Models
The following tables summarize quantitative data from preclinical studies on K-Ras(G12C) inhibitor target occupancy.
Table 1: Target Occupancy of Adagrasib (MRTX849) in Preclinical Models
| Cell Line/Tumor Model | Treatment Concentration/Dose | Treatment Duration | Target Occupancy/Engagement | Analytical Method | Reference |
| NCI-H358 (NSCLC Cell Line) | 1 µM | 3 hours | Nearly complete engagement | Mass Spectrometry-based proteomic cysteine profiling | [1] |
| SW837 (Colorectal Cancer Cell Line) | Various concentrations (nM) | 6 or 24 hours | Dose-dependent increase in KRAS shift (covalent binding) | Western Blot | [2] |
| KRASG12C-mutant NSCLC xenografts | Clinically relevant doses | Not specified | Significant decrease in pERK | Western Blot | [3] |
Table 2: Target Occupancy of Divarasib (GDC-6036) in Preclinical Models
| Cell Line/Tumor Model | Treatment Concentration/Dose | Treatment Duration | Target Occupancy/Engagement | Analytical Method | Reference |
| NCI-H2122 (NSCLC Xenograft Model) | < 400 mg (projected) | Not specified | 90% alkylation (IC90) | Mass Spectrometry | [4] |
| KRAS G12C-positive xenograft models | Dose-dependent | Not specified | Dose-dependent engagement | Immunoaffinity 2D-LC-MS/MS | [5][6] |
Experimental Protocols
Protocol 1: Immunoaffinity 2D-LC-MS/MS for K-Ras(G12C) Target Occupancy
This protocol describes a method for the quantitative analysis of both free and inhibitor-bound K-Ras(G12C) in tumor tissue, adapted from studies on GDC-6036.[5][6]
1. Tumor Homogenization and Protein Extraction: a. Snap-freeze excised tumors in liquid nitrogen. b. Homogenize frozen tumor tissue in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay. A minimum of 4 µg of total protein is recommended for sensitive detection.[5]
2. Immunoaffinity Enrichment: a. Incubate the protein lysate with a pan-RAS antibody conjugated to magnetic beads overnight at 4°C with gentle rotation. b. Wash the beads several times with wash buffer to remove non-specifically bound proteins.
3. Elution and Digestion: a. Elute the captured K-Ras protein from the beads. b. Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide. c. Digest the protein into peptides using trypsin overnight at 37°C.
4. 2D-LC-MS/MS Analysis: a. Perform the first dimension of liquid chromatography, typically using strong cation exchange chromatography, to fractionate the peptide mixture. b. Analyze each fraction by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS). c. The mass spectrometer should be operated in a targeted mode (e.g., Parallel Reaction Monitoring, PRM) to specifically detect and quantify the peptide containing the G12C residue in both its unmodified and inhibitor-adducted forms.
5. Data Analysis: a. Integrate the peak areas for the unmodified and inhibitor-adducted peptides. b. Calculate the percent target occupancy as follows: % Occupancy = (Peak Area of Adducted Peptide) / (Peak Area of Adducted Peptide + Peak Area of Unmodified Peptide) * 100
Protocol 2: Western Blot Analysis of p-ERK Levels in Tumor Tissue
This protocol provides a general method for assessing the pharmacodynamic effects of K-Ras(G12C) inhibitors by measuring p-ERK levels in tumor lysates.
1. Tumor Lysate Preparation: a. Homogenize tumor tissue as described in Protocol 1, step 1. b. Determine the protein concentration of the lysate.
2. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting: a. Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
4. Signal Detection: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system.
5. Stripping and Re-probing for Total ERK (Loading Control): a. To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed for total ERK. b. Incubate the membrane in a stripping buffer. c. Wash the membrane thoroughly and repeat the immunoblotting procedure (steps 3b-4b) using a primary antibody for total ERK.
6. Data Analysis: a. Quantify the band intensities for p-ERK and total ERK using densitometry software. b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Compare the normalized p-ERK levels between treated and untreated samples to determine the extent of pathway inhibition.
Visualizations
Caption: K-Ras(G12C) signaling pathway and downstream effectors.
Caption: Mechanism of covalent K-Ras(G12C) inhibition.
Caption: Experimental workflow for LC-MS/MS-based target occupancy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 5. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for Novel K-Ras(G12C) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2][3] The K-Ras protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell proliferation and survival.[1][4] The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and aberrant downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[5][6][7]
The development of covalent inhibitors that specifically target the cysteine residue of the K-Ras(G12C) mutant has heralded a new era in targeted cancer therapy. These inhibitors bind to the GDP-bound, inactive state of K-Ras(G12C), locking it in this conformation and preventing its reactivation.[1][8] High-throughput screening (HTS) plays a pivotal role in the discovery of novel and potent K-Ras(G12C) inhibitors. This document provides detailed application notes and protocols for various biochemical and cell-based HTS assays designed to identify and characterize new chemical entities targeting K-Ras(G12C).
K-Ras(G12C) Signaling Pathway
The K-Ras(G12C) mutation leads to the constitutive activation of downstream signaling pathways that drive tumorigenesis. Understanding this pathway is crucial for designing effective screening assays.
Biochemical Assays for K-Ras(G12C) Inhibitors
Biochemical assays are performed in a cell-free system and are essential for primary HTS campaigns to identify direct binders and inhibitors of K-Ras(G12C) function.
SOS1-Mediated Nucleotide Exchange Assays
Principle: These assays monitor the exchange of GDP for GTP on K-Ras(G12C), a crucial step for its activation, which is facilitated by the Guanine Nucleotide Exchange Factor (GEF), SOS1.[8][9] Inhibitors that lock K-Ras(G12C) in the inactive GDP-bound state will prevent this exchange. Several detection formats can be employed, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).[8][9][10][11]
TR-FRET Based Nucleotide Exchange Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. lumakrashcp.com [lumakrashcp.com]
- 4. findkrasg12c.com [findkrasg12c.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to K-Ras(G12C) Inhibitor 6 (MRTX849/Adagrasib)
This technical support center is designed for researchers, scientists, and drug development professionals encountering acquired resistance to the K-Ras(G12C) inhibitor 6 (MRTX849/Adagrasib) in their experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to help you identify, understand, and potentially overcome resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My K-Ras(G12C) mutant cell line, initially sensitive to inhibitor 6, is now showing reduced responsiveness (increased IC50). What are the likely causes?
A1: This is a common observation and typically points to the development of acquired resistance. The primary mechanisms can be broadly categorized into two groups: on-target alterations and off-target bypass pathways.[1][2]
-
On-target resistance involves genetic changes in the KRAS gene itself. This can include secondary mutations at the G12 codon (e.g., G12V, G12D), which prevent the inhibitor from binding, or mutations within the switch-II pocket (e.g., Y96D, H95R) that disrupt the drug's binding site.[3][4] Amplification of the KRAS G12C allele, leading to higher protein levels that overwhelm the inhibitor, is another possibility.[1][2]
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on K-Ras.[1][5] This frequently involves the reactivation of the MAPK pathway through mutations in downstream components like BRAF or MAP2K1 (MEK1), or the activation of parallel pathways such as the PI3K/AKT pathway.[4][6] Upregulation of receptor tyrosine kinases (RTKs) like EGFR, FGFR, or MET can also drive resistance by activating wild-type RAS isoforms or other signaling cascades.[7]
Q2: How can I determine if the resistance in my cell line is due to a secondary KRAS mutation?
A2: To identify secondary KRAS mutations, you should perform genomic analysis of your resistant cell population.
-
Isolate Genomic DNA: Extract genomic DNA from both your parental (sensitive) and resistant cell lines.
-
Sequencing:
-
Sanger Sequencing: If you suspect specific "hotspot" mutations in KRAS (e.g., at codons 12, 13, 61, 68, 95, 96), Sanger sequencing of the relevant exons can be a cost-effective first step.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, whole-exome sequencing or targeted NGS panels that cover KRAS and other key cancer-related genes are recommended. This will allow you to identify a wider range of potential mutations and determine their allele frequency.[4]
-
Q3: My resistant cells don't have any secondary KRAS mutations. How do I investigate bypass pathway activation?
A3: The absence of on-target mutations strongly suggests the activation of bypass signaling pathways. A multi-step approach is recommended:
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Phospho-Protein Analysis: Use Western blotting to assess the phosphorylation status of key signaling molecules in the MAPK and PI3K pathways. A rebound in the levels of phosphorylated ERK (p-ERK) or phosphorylated AKT (p-AKT) in resistant cells treated with inhibitor 6, compared to the initial response in parental cells, is a strong indicator of pathway reactivation.[8][9]
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Phospho-RTK Array: To screen for the activation of multiple RTKs simultaneously, a phospho-RTK array can be highly informative. This can help you identify which specific RTKs (e.g., EGFR, MET, FGFR) are hyperactivated in your resistant cells.[5][9]
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RNA Sequencing: Transcriptomic analysis (RNA-seq) of parental versus resistant cells can reveal upregulated signaling pathways and gene expression signatures associated with resistance.[8]
Q4: I've identified a potential resistance mechanism. What are the next steps to overcome it?
A4: Once a resistance mechanism is identified, you can explore combination therapies. For example:
-
If you observe MAPK pathway reactivation (e.g., due to a BRAF mutation or RTK activation), combining the K-Ras(G12C) inhibitor with a MEK inhibitor (e.g., trametinib) or an inhibitor of the specific upstream RTK (e.g., an EGFR inhibitor like cetuximab) may restore sensitivity.[9][10]
-
If the PI3K/AKT pathway is activated , a combination with a PI3K inhibitor (e.g., alpelisib) could be effective.[9]
-
For resistance mediated by secondary KRAS mutations that alter the switch-II pocket, newer generations of K-Ras(G12C) inhibitors that bind differently or target the active (GTP-bound) state may be effective.[3][11]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays with inhibitor 6.
| Potential Cause | Suggested Action |
| Cell Line Instability/Heterogeneity | Ensure you are using a low-passage, authenticated cell line. Consider single-cell cloning to establish a homogenous population before initiating resistance studies. |
| Inhibitor Degradation | Prepare fresh stock solutions of the inhibitor regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. Confirm the inhibitor's activity on a sensitive control cell line in each experiment. |
| Assay Variability | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. Check for edge effects in multi-well plates. |
Issue 2: No significant p-ERK rebound observed in Western blots of suspected resistant cells.
| Potential Cause | Suggested Action |
| Timing of Lysate Collection | Pathway reactivation can be dynamic. Perform a time-course experiment, collecting lysates at various time points (e.g., 2, 6, 24, 48 hours) after inhibitor treatment to capture the peak of p-ERK rebound.[8] |
| Alternative Bypass Pathway | The resistance may be driven by a non-MAPK pathway. Analyze p-AKT, p-S6, and other relevant signaling nodes to investigate alternative pathways.[5] |
| Antibody Quality | Ensure your primary and secondary antibodies are validated and used at the optimal concentration. Include positive and negative controls in your Western blot. |
Quantitative Data Summary
The following tables summarize common resistance mechanisms and the efficacy of combination strategies.
Table 1: Acquired Resistance Mechanisms to Adagrasib (MRTX849)
| Mechanism Category | Specific Alteration | Frequency in Patients (%) | References |
| On-Target (KRAS) | Secondary KRAS mutations (G12D/R/V/W, G13D, Q61H) | ~53% of patients with identified mechanisms | [2][6] |
| Switch-II pocket mutations (R68S, H95D/Q/R, Y96C) | [2][4] | ||
| KRAS G12C amplification | [2][6] | ||
| Off-Target (Bypass) | MET amplification | Common in NSCLC | [2][6] |
| Activating mutations in NRAS, BRAF, MAP2K1 | Observed across tumor types | [2][4] | |
| Oncogenic fusions (e.g., ALK, RET, FGFR) | [2][6] | ||
| Loss-of-function mutations in NF1, PTEN | [2][6] | ||
| Histologic Transformation | Adenocarcinoma to squamous cell carcinoma | Less common | [12] |
Table 2: Efficacy of Combination Therapies in Preclinical Models
| Resistance Mechanism | Combination Strategy | Observed Effect | References |
| RTK Activation / MAPK Reactivation | MRTX849 + SHP2 Inhibitor | Synergistic growth inhibition, sustained MAPK pathway suppression | [10][12] |
| RTK Activation / MAPK Reactivation | MRTX849 + EGFR Inhibitor | Overcomes resistance in models with high baseline EGFR | [5][7] |
| PI3K Pathway Activation | MRTX849 + mTOR Inhibitor | Enhanced tumor regression | [5][13] |
| Cell Cycle Dysregulation | MRTX849 + CDK4/6 Inhibitor | Enhanced response in refractory models | [5][13] |
Experimental Protocols
Protocol 1: Generation of K-Ras(G12C) Inhibitor-Resistant Cell Lines
-
Cell Seeding: Plate K-Ras(G12C) mutant cells at a low density in appropriate culture vessels.
-
Initial Inhibitor Treatment: Treat the cells with this compound at a concentration equal to the experimentally determined IC50.
-
Monitoring and Dose Escalation: Monitor cell viability. Initially, a large proportion of cells will die. As the surviving cells begin to proliferate, gradually increase the concentration of the inhibitor in a stepwise manner (e.g., 1.5x, 2x, 5x, 10x the IC50) with each passage.
-
Resistant Population Expansion: Once a population of cells is able to proliferate steadily in the presence of a high concentration of the inhibitor (e.g., >1 µM), expand this population for further analysis and cryopreservation.[8][14]
Protocol 2: Western Blot Analysis for Pathway Reactivation
-
Cell Treatment and Lysis: Seed both parental and resistant cells. Treat with inhibitor 6 at a relevant concentration (e.g., 100 nM) for various time points (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[9][14]
Visualizations
Caption: K-Ras signaling pathways and the point of inhibition.
Caption: Major mechanisms of acquired resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 3. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 11. (PDF) Clinical Acquired Resistance to KRASG12C Inhibition through a Novel KRAS Switch-II Pocket Mutation and Polyclonal Alterations Converging on RAS-MAPK Reactivation. (2021) | Noritaka Tanaka | 337 Citations [scispace.com]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
K-Ras(G12C) inhibitor 6 off-target effects and toxicity profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K-Ras(G12C) inhibitors. The information provided is based on published data for well-characterized inhibitors in this class and is intended to guide experimentation and interpretation of results for novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed off-target effects and toxicities associated with K-Ras(G12C) inhibitors?
A1: While specific off-target effects can vary between individual K-Ras(G12C) inhibitors, several common toxicities have been reported in clinical and preclinical studies. These are often related to the inhibition of wild-type KRAS or other signaling pathways. The most frequently observed adverse events include gastrointestinal issues such as nausea, diarrhea, and vomiting, as well as fatigue.[1][2][3] Hepatotoxicity, indicated by elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), is another significant concern with some inhibitors.[1][3][4][5]
Q2: My K-Ras(G12C) inhibitor shows unexpected toxicity in cell-based assays. What could be the cause?
A2: Unexpected toxicity in vitro could stem from several factors. Off-target kinase inhibition is a common cause. Proteome-wide analyses, though sometimes showing high specificity for KRAS G12C, can reveal engagement with other cysteine-containing proteins.[6] Additionally, the observed toxicity might be due to the disruption of signaling pathways regulated by wild-type RAS or other GTPases. It is also possible that the specific chemical scaffold of your inhibitor has inherent cytotoxic properties unrelated to its intended target.
Q3: How can I experimentally profile the off-target effects of my novel K-Ras(G12C) inhibitor?
A3: A multi-pronged approach is recommended for comprehensive off-target profiling. This includes in vitro kinase panels to screen against a broad range of kinases, and cell-based assays using both KRAS G12C-mutant and wild-type cell lines to assess differential toxicity. Proteomic methods such as mass spectrometry can identify other cellular proteins that covalently bind to your inhibitor.[6] In vivo studies in animal models are crucial for identifying systemic toxicities and understanding the overall safety profile.
Q4: What are the known mechanisms of resistance to K-Ras(G12C) inhibitors that might be misinterpreted as off-target effects?
A4: Resistance to K-Ras(G12C) inhibitors can arise from both "on-target" and "off-target" mechanisms. On-target resistance often involves secondary mutations in the KRAS gene itself.[7] Off-target resistance typically involves the activation of bypass signaling pathways, such as the PI3K-AKT-mTOR pathway or reactivation of the MAPK pathway through upstream signaling from receptor tyrosine kinases (RTKs) like EGFR.[8][9][10][11] This reactivation of downstream signaling can mask the on-target efficacy of the inhibitor and might be mistaken for a lack of potency or an off-target effect.
Troubleshooting Guides
Issue 1: Unexpected Hepatotoxicity Observed in Animal Models
Symptoms: Elevated ALT and AST levels, liver histopathology showing signs of injury.
Possible Causes:
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Off-target inhibition of kinases essential for hepatocyte health.
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Metabolism of the inhibitor into a toxic byproduct in the liver.
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On-target effects in liver cells that express low levels of K-Ras(G12C) under certain conditions.
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Drug-induced liver injury, which has been observed with some KRAS G12C inhibitors. [4]
Troubleshooting Steps:
-
In Vitro Hepatotoxicity Assays: Treat primary hepatocytes or liver-derived cell lines (e.g., HepG2) with a dose range of your inhibitor. Assess cell viability and markers of apoptosis.
-
Metabolite Identification: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify major metabolites of your inhibitor in liver microsomes or in plasma from treated animals.
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Off-Target Kinase Screening: Perform a broad kinase screen to identify potential off-target kinases that are highly expressed in the liver.
-
Dose-Response Studies: Carefully evaluate the dose-response relationship for both efficacy and toxicity in your animal models to determine the therapeutic window.
Issue 2: Severe Gastrointestinal Toxicity (Diarrhea, Vomiting) in Animal Models
Symptoms: Weight loss, dehydration, and observable signs of gastrointestinal distress.
Possible Causes:
-
Disruption of normal gut epithelial cell function due to on- or off-target effects.
-
Inhibition of wild-type KRAS signaling, which is important for intestinal homeostasis.
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Changes in the gut microbiome.
Troubleshooting Steps:
-
Histopathological Analysis: Examine intestinal tissues from treated animals for signs of damage, such as villous atrophy or inflammation.
-
In Vitro Gut Epithelial Cell Assays: Use intestinal organoids or cell lines (e.g., Caco-2) to assess the direct impact of the inhibitor on cell viability and barrier function.
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Evaluate Wild-Type KRAS Inhibition: Compare the potency of your inhibitor against wild-type KRAS versus K-Ras(G12C) to assess its selectivity.
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Microbiome Analysis: Analyze fecal samples from treated and control animals to determine if there are significant changes in the gut microbiota.
Quantitative Data Summary
Table 1: Common Treatment-Related Adverse Events of Selected K-Ras(G12C) Inhibitors (All Grades, %)
| Adverse Event | Sotorasib | Adagrasib |
| Diarrhea | 29.5 - 34 | 70.7 |
| Nausea | 20.9 - 24 | 69.8 |
| Vomiting | 17.8 | 56.9 |
| Fatigue | 23.3 | - |
| ALT Increase | 10 - 11.6 | 28.4 |
| AST Increase | 10 - 13.2 | 26.7 |
| Creatinine Increase | - | - |
| Anemia | 13.2 | - |
Data compiled from multiple clinical studies.[1][3] Percentages can vary depending on the study population and dosage.
Table 2: Severe Treatment-Related Adverse Events (Grade ≥3, %)
| Adverse Event | Sotorasib | Adagrasib |
| Drug-Induced Liver Injury | Signal Detected | - |
| Pancreatitis | Signal Detected | - |
| Hepatic Failure | Signal Detected | - |
| Renal Failure | - | Signal Detected |
| ALT Increase | 8 | 5.2 |
| AST Increase | 5 | 5.2 |
Data from pharmacovigilance studies and clinical trials.[3][4] "Signal Detected" indicates a statistically significant association found in adverse event reporting systems.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a novel K-Ras(G12C) inhibitor against a panel of kinases.
Methodology:
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Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a broad panel of purified, active kinases.
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Provide the service with your inhibitor at a specified concentration (e.g., 1 µM) for an initial screen.
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The service will perform in vitro kinase activity assays, typically using a radiometric or fluorescence-based method, to measure the percent inhibition of each kinase by your compound.
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For any kinases showing significant inhibition (e.g., >50%), perform follow-up dose-response assays to determine the IC50 value.
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Compare the IC50 values for off-target kinases to the on-target IC50 for K-Ras(G12C) to calculate a selectivity ratio.
Protocol 2: Cell-Based Off-Target Toxicity Assay
Objective: To assess the cytotoxic effects of a K-Ras(G12C) inhibitor on cell lines with different KRAS mutational statuses.
Methodology:
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Cell Lines:
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K-Ras(G12C) mutant cell line (e.g., NCI-H358, MIA PaCa-2)
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KRAS wild-type cell line (e.g., A549, HEK293T)
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Cell line with a different KRAS mutation (e.g., SW480 with G12V)
-
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Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of your K-Ras(G12C) inhibitor (e.g., from 1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
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Viability Assay: After the incubation period, measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
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Data Analysis: Normalize the viability data to the vehicle control and plot the dose-response curves. Calculate the IC50 value for each cell line. A significant difference in IC50 between the K-Ras(G12C) mutant and wild-type cell lines indicates on-target selectivity.
Visualizations
Caption: Simplified K-Ras signaling pathway and the mechanism of action for covalent inhibitors.
Caption: Experimental workflow for profiling off-target effects and toxicity of novel inhibitors.
References
- 1. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system [frontiersin.org]
- 4. A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. annualreviews.org [annualreviews.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing K-Ras(G12C) Inhibitor 6 Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the K-Ras(G12C) inhibitor 6. The focus is to address common solubility challenges encountered during in vitro experiments to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a high solubility in DMSO, reaching up to 81 mg/mL (199.83 mM).[1] For optimal results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the inhibitor's solubility.[1]
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A2: To avoid solvent-induced toxicity and off-target effects, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experimental design to account for any effects of the solvent on cell viability and signaling pathways.
Q3: this compound is a covalent inhibitor. Are there any special handling and storage considerations?
A3: Yes, as a covalent inhibitor, this compound contains a reactive electrophilic group. To maintain its stability and reactivity, it is important to:
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Storage of Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, keep the DMSO stock solutions at -80°C. For short-term storage (up to one month), -20°C is acceptable.[1]
-
Aqueous Solutions: The inhibitor is less stable in aqueous solutions. Therefore, it is recommended to prepare fresh dilutions in your assay buffer immediately before use.
Troubleshooting Guides
Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer or cell culture media.
Question: I observed a cloudy precipitate immediately after diluting my DMSO stock of this compound into my aqueous assay buffer/cell culture medium. What is happening and how can I prevent it?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. This compound is reported to be insoluble in water.[1]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the inhibitor in your assay to a level below its aqueous solubility limit.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) media or buffer, and then add this to the final volume.
-
Increase Final DMSO Concentration (with caution): If your experimental design allows, a slightly higher final DMSO concentration (e.g., 0.2% vs. 0.1%) may help improve solubility. However, always stay within the tolerated limits for your specific cell line.
-
Use of Excipients: Consider the use of solubilizing agents in your final assay buffer.
Issue 2: Delayed precipitation of the inhibitor in the incubator.
Question: My assay plate looked fine after adding the inhibitor, but after a few hours of incubation, I noticed a crystalline precipitate in the wells. What could be the cause?
Answer: Delayed precipitation can be due to the inhibitor's low thermodynamic solubility. While a solution might appear clear initially (supersaturated state), it can precipitate over time as it equilibrates. Changes in temperature, pH, or interactions with media components can also contribute to this.
Troubleshooting Steps:
-
Assess Thermodynamic Solubility: Perform a solubility test to determine the inhibitor's solubility in your specific assay buffer over the duration of your experiment.
-
Incorporate Solubilizing Agents: The use of co-solvents or surfactants can help maintain the inhibitor's solubility over time.
-
pH Adjustment: If your inhibitor has ionizable groups, its solubility might be pH-dependent. Test the solubility in buffers with slightly different pH values to find the optimal condition.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 81 mg/mL[1] | 199.83 mM[1] | Sonication is recommended to aid dissolution.[2] Use fresh, anhydrous DMSO.[1] |
| Ethanol | 30 mg/mL[1] | 74.01 mM | - |
| Water | Insoluble[1] | - | - |
Note: The solubility of this compound in other organic solvents and various aqueous buffers has not been extensively reported. It is recommended to empirically determine the solubility in your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to dissolve the compound. If necessary, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes in sterile cryovials and store at -80°C for long-term storage.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the apparent solubility of the inhibitor in your specific buffer under your experimental conditions.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution.
-
Dilution in Buffer: Add your aqueous assay buffer to each well, ensuring the final DMSO concentration is consistent and below 0.5%.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours), shaking gently.
-
Precipitation Detection: Measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine Kinetic Solubility: The highest concentration that does not show a significant increase in turbidity is the approximate kinetic solubility.
Visualizations
Signaling Pathway
Caption: K-Ras(G12C) signaling pathway and the mechanism of action of inhibitor 6.
Experimental Workflow
References
Troubleshooting p-ERK rebound after K-Ras(G12C) inhibitor 6 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering p-ERK rebound after treatment with K-Ras(G12C) inhibitor 6.
Frequently Asked Questions (FAQs)
Q1: What is p-ERK rebound and why is it a concern after this compound treatment?
A1: p-ERK (phosphorylated extracellular signal-regulated kinase) rebound is the reactivation of the MAPK/ERK signaling pathway following an initial suppression by a K-Ras(G12C) inhibitor. This is a significant concern because sustained ERK signaling can lead to adaptive resistance, limiting the inhibitor's therapeutic efficacy and allowing cancer cells to resume proliferation and survival.[1][2]
Q2: What are the primary mechanisms driving p-ERK rebound?
A2: The primary mechanisms include:
-
Reactivation of the MAPK Pathway: Feedback mechanisms can increase the levels of active, GTP-bound K-Ras(G12C), which is less susceptible to inhibitors that target the inactive, GDP-bound state.[1]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways, such as the PI3K-AKT-mTOR pathway, to circumvent the inhibition of K-Ras signaling.[1][3]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR can reactivate the MAPK pathway.[1][4][5] This is a particularly dominant mechanism in colorectal cancer.[4]
-
Role of SOS1: The Son of Sevenless 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor, can promote the loading of GTP onto Ras, leading to its activation and subsequent p-ERK rebound.[6][7][8]
Q3: Why is the p-ERK rebound more pronounced in colorectal cancer compared to non-small cell lung cancer (NSCLC)?
A3: Colorectal cancer models often exhibit high basal activation of receptor tyrosine kinases (RTKs), particularly EGFR.[4] This pre-existing RTK activity provides a rapid mechanism to reactivate the MAPK pathway upon K-Ras(G12C) inhibition, leading to a more significant p-ERK rebound compared to NSCLC cells.[4]
Troubleshooting Guide
Issue: Significant p-ERK rebound observed in my cell line after 24-48 hours of treatment with this compound.
This guide provides a systematic approach to investigate and troubleshoot the rebound of phosphorylated ERK (p-ERK) following treatment with a K-Ras(G12C) inhibitor.
Step 1: Confirm and Characterize the p-ERK Rebound
Question: How can I confirm that the observed increase in p-ERK is a true rebound effect?
Answer: A time-course Western blot analysis is the most direct way to confirm and characterize the rebound.
Experimental Protocol: Time-Course Western Blot for p-ERK
-
Cell Treatment: Seed your K-Ras(G12C) mutant cells and treat them with this compound at a predetermined effective concentration. Collect cell lysates at various time points (e.g., 0, 2, 6, 24, 48, and 72 hours).[1]
-
Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST. It is recommended to use BSA instead of milk, as milk contains phosphoproteins that can increase background noise.[9]
-
Incubate the membrane with a primary antibody specific for p-ERK (e.g., phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.[10]
-
-
Stripping and Re-probing for Total ERK:
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. The p-ERK signal should be normalized to the total ERK signal for each time point. A significant increase in the normalized p-ERK signal at later time points (e.g., 24, 48, 72 hours) compared to an earlier time point (e.g., 6 hours) confirms the rebound.
Step 2: Investigate the Upstream Signaling Pathways
Question: How can I determine if the p-ERK rebound is caused by the reactivation of upstream signaling, such as RTK activation?
Answer: You can investigate the activation of upstream pathways using a phospho-RTK array and validate the findings with specific inhibitors.
Experimental Workflow: Investigating Upstream RTK Activation
Caption: Workflow to identify and validate the role of RTK activation in p-ERK rebound.
Experimental Protocol: Co-treatment with RTK Inhibitors
-
Based on the results from the phospho-RTK array or literature indicating likely RTKs for your cell type (e.g., EGFR in colorectal cancer), select a specific RTK inhibitor.[4][11]
-
Treat your cells with the this compound alone, the RTK inhibitor alone, and a combination of both.
-
Collect lysates at the time point where you previously observed the maximal p-ERK rebound.
-
Perform a Western blot for p-ERK and total ERK as described in Step 1.
-
A significant reduction in p-ERK rebound in the co-treated sample compared to the K-Ras(G12C) inhibitor alone confirms the involvement of that specific RTK.
Step 3: Investigate Bypass Signaling Pathways
Question: What if RTK inhibition does not completely abrogate the p-ERK rebound, or if I suspect other pathways are involved?
Answer: The PI3K/AKT/mTOR pathway is a common bypass mechanism.[1] You should assess the activation of this pathway.
Experimental Workflow: Investigating PI3K/AKT Pathway Activation
References
- 1. benchchem.com [benchchem.com]
- 2. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 4. EGFR Blockade Reverts Resistance to KRASG12C Inhibition in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating Resistance: A Technical Support Guide for K-Ras(G12C) Inhibitor 6 (Adagrasib/MRTX849)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges in preclinical studies with the K-Ras(G12C) inhibitor 6 (Adagrasib/MRTX849). This document offers troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and a summary of key quantitative data to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My K-Ras(G12C) mutant cell line, initially sensitive to Adagrasib, is showing decreased responsiveness over time. What are the likely bypass signaling pathways at play?
A1: This is a common observation due to the development of acquired resistance. Cancer cells can activate alternative signaling routes to circumvent the inhibition of K-Ras(G12C). The most frequently observed bypass mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Upregulation and Activation: Cancer cells can upregulate and activate RTKs such as EGFR, MET, and FGFR.[1][2] These activated RTKs can then signal downstream through the MAPK and PI3K/AKT pathways, effectively bypassing the need for K-Ras activation.
-
Acquired Mutations in Downstream Effectors: Mutations can arise in key proteins downstream of K-Ras. Common examples include activating mutations in NRAS, BRAF, and MAP2K1 (MEK1).[1][3] These mutations can lead to constitutive activation of the MAPK pathway, rendering the cells insensitive to upstream K-Ras inhibition.
-
Activation of the PI3K/AKT/mTOR Pathway: Cells can develop a greater reliance on the PI3K/AKT/mTOR pathway for survival and proliferation.[4] Loss-of-function mutations in the tumor suppressor PTEN can also contribute to the hyperactivation of this pathway.[1]
-
Histologic Transformation: In some cases, particularly in non-small cell lung cancer (NSCLC), adenocarcinoma cells can transform into squamous cell carcinoma, a lineage that may be less dependent on K-Ras signaling.[1][4]
Q2: I'm observing a rebound in ERK phosphorylation (p-ERK) levels in my Western blots a few hours after an initial successful inhibition with Adagrasib. What could be causing this?
A2: The rebound of p-ERK is a well-documented phenomenon and is often due to feedback reactivation of the MAPK pathway. Inhibition of ERK can relieve a negative feedback loop, leading to the reactivation of upstream signaling molecules like SOS1, which in turn can lead to the reloading of wild-type RAS proteins (H-Ras and N-Ras) with GTP, thereby reactivating the pathway.
Troubleshooting Steps:
-
Time-Course Analysis: Perform a detailed time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to map the kinetics of p-ERK inhibition and rebound.
-
Investigate Upstream RTKs: Use a phospho-RTK array or Western blotting for specific activated RTKs (e.g., p-EGFR, p-MET) to see if upstream signaling is being reactivated.
-
Combination Therapy: In your experimental model, consider co-treatment with an inhibitor of an upstream activator (e.g., an EGFR inhibitor like cetuximab or a SHP2 inhibitor) to abrogate the feedback loop.
Q3: My cell viability assays are showing inconsistent IC50 values for Adagrasib. What are some common experimental pitfalls?
A3: Inconsistent IC50 values can arise from several factors. Here are some key aspects to check:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Confluent or overly dense cultures can exhibit altered sensitivity to drugs.
-
Drug Stability and Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Assay Incubation Time: The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time (e.g., 72 hours) for all comparative experiments.
-
Cell Line Authenticity: Periodically verify the identity of your cell line using short tandem repeat (STR) profiling and confirm the K-Ras(G12C) mutation status through sequencing.
Quantitative Data Summary
The following tables provide a summary of Adagrasib's activity in various K-Ras(G12C) mutant cell lines.
Table 1: Adagrasib (MRTX849) IC50 Values in K-Ras(G12C) Mutant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H23 | NSCLC | 690 |
| SW1573 | NSCLC | Varies (reported to be more resistant) |
| MIA PaCa-2 | Pancreatic Cancer | Data not consistently available |
| Panel of KRAS G12C lines | Various | 4 - 32 |
Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D culture, incubation time). The data presented is a compilation from various sources for comparative purposes.[5]
Experimental Protocols
Western Blotting for p-ERK and Total ERK Analysis
This protocol provides a detailed method for assessing the phosphorylation status of ERK1/2 in response to Adagrasib treatment.
1. Cell Lysis and Protein Quantification:
-
Treat cells with Adagrasib at desired concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well of a 6-well plate.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel (10-12% acrylamide).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., rabbit anti-p-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
4. Signal Detection:
-
Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
5. Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK signal, the same membrane can be stripped using a mild stripping buffer.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and antibody incubation steps using a primary antibody against total ERK1/2.
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the corresponding total ERK signal.
MTT Cell Viability Assay
This protocol outlines the steps for determining the effect of Adagrasib on cell viability using a colorimetric MTT assay.[6][7][8]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Prepare a serial dilution of Adagrasib in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Adagrasib dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
3. MTT Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: K-Ras(G12C) signaling and key bypass resistance pathways to Adagrasib.
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: K-Ras(G12C) Inhibitor 6 Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with K-Ras(G12C) inhibitor 6 combination therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at preventing therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing the development of resistance to our K-Ras(G12C) inhibitor monotherapy in our cancer cell lines. What are the common mechanisms of resistance?
A1: Resistance to K-Ras(G12C) inhibitors can be broadly categorized into two main types: on-target resistance, which involves alterations in the KRAS protein itself, and off-target resistance, characterized by the activation of alternative signaling pathways that bypass the need for K-Ras(G12C) signaling.[1]
-
On-Target Resistance: This often involves secondary mutations in the KRAS gene that either interfere with drug binding or restore KRAS activity.[1]
-
Off-Target Resistance (Bypass Pathways): Cancer cells can develop resistance by activating other signaling pathways to bypass their dependency on K-Ras(G12C).[1] Common bypass mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Activation: Feedback activation of RTKs, such as EGFR, can reactivate downstream signaling. This is a particularly prominent mechanism in colorectal cancer.[2][3][4]
-
SHP2 Signaling: The protein tyrosine phosphatase SHP2 can reactivate the RAS pathway.[5][6][7][8][9]
-
PI3K/AKT/mTOR Pathway Activation: This parallel pathway can promote cell survival and proliferation when the MAPK pathway is inhibited.[10][11][12][13][14][15][16]
-
Other Genetic Alterations: Acquired mutations or amplifications in genes such as NRAS, BRAF, MAP2K1, and MET have been observed.[17][18] Histologic transformation, for instance from adenocarcinoma to squamous cell carcinoma, has also been reported as a resistance mechanism.[17]
-
Q2: What are the most promising combination strategies to overcome or prevent resistance to K-Ras(G12C) inhibitors?
A2: Several combination strategies are being investigated in preclinical and clinical settings to combat resistance:
-
Combination with EGFR Inhibitors: In colorectal cancer, where EGFR-mediated feedback is a key resistance mechanism, combining K-Ras(G12C) inhibitors with EGFR inhibitors like panitumumab or cetuximab has shown promising results, significantly improving response rates compared to monotherapy.[2][3][4][19][20]
-
Combination with SHP2 Inhibitors: SHP2 inhibitors can block the reactivation of the RAS pathway, making them a rational combination partner.[5][6][7][8][9] This combination can also remodel the tumor microenvironment to be less immunosuppressive.[5][6]
-
Combination with mTOR Inhibitors: Targeting the PI3K/AKT/mTOR pathway with mTOR inhibitors can prevent this bypass mechanism from conferring resistance.[10][11][12][13][14]
-
Combination with Immune Checkpoint Inhibitors: Preclinical data suggest that combining K-Ras(G12C) inhibitors with immune checkpoint inhibitors can enhance anti-tumor immunity.[5][6]
-
Other Investigated Combinations: Other targeted therapies being explored in combination with K-Ras(G12C) inhibitors include SOS1, ERK, CDK4/6, and farnesyltransferase inhibitors.[10][21][22][23]
Q3: We are planning an in vivo study using a xenograft model. What are the key considerations for experimental design?
A3: When designing an in vivo xenograft study for a K-Ras(G12C) inhibitor combination therapy, consider the following:
-
Model Selection: Choose a cell line for xenograft that harbors the K-Ras(G12C) mutation and has a well-characterized response to the monotherapy.
-
Drug Formulation and Administration: The K-Ras(G12C) inhibitor is typically formulated for oral administration. The route and frequency of administration for both drugs in the combination should be optimized based on their pharmacokinetic and pharmacodynamic properties.
-
Dosing Regimen: Initiate treatment when tumors reach a palpable and measurable size (e.g., 100-200 mm³).
-
Monitoring: Regularly monitor tumor volume and the body weight of the animals to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as western blotting, to confirm target engagement and pathway inhibition.
Troubleshooting Guides
Problem 1: In our Western blot analysis, we see a rebound in phosphorylated ERK (p-ERK) levels after initial successful inhibition with a K-Ras(G12C) inhibitor.
-
Possible Cause: This is a classic sign of feedback reactivation of the MAPK pathway, often mediated by upstream signaling from receptor tyrosine kinases (RTKs).
-
Troubleshooting Steps:
-
Co-treatment with an EGFR inhibitor: If working with colorectal cancer models, introduce an EGFR inhibitor (e.g., cetuximab or panitumumab) in combination with the K-Ras(G12C) inhibitor. A sustained suppression of p-ERK would indicate EGFR-mediated feedback.
-
Co-treatment with a SHP2 inhibitor: SHP2 is a key node for RTK signaling. A SHP2 inhibitor can block reactivation from multiple RTKs.
-
Phospho-RTK Array: To identify the specific RTK(s) involved, perform a phospho-RTK array to screen for multiple activated RTKs simultaneously.
-
Problem 2: Our cell viability assays show that the combination of a K-Ras(G12C) inhibitor and a MEK inhibitor is not synergistic in our resistant cell line.
-
Possible Cause: While vertical inhibition of the MAPK pathway is a sound strategy, a lack of synergy suggests the activation of a parallel survival pathway, most commonly the PI3K/AKT/mTOR pathway.
-
Troubleshooting Steps:
-
Assess p-AKT levels: Perform a Western blot for phosphorylated AKT (p-AKT) in cells treated with the K-Ras(G12C) inhibitor, the MEK inhibitor, and the combination. An increase in p-AKT levels would suggest activation of the PI3K/AKT pathway.
-
Triple Combination Therapy: Evaluate the efficacy of a triple combination of the K-Ras(G12C) inhibitor, the MEK inhibitor, and a PI3K or AKT inhibitor. Synergistic cell killing with this triple combination would confirm the role of the PI3K/AKT pathway in resistance.
-
Data Presentation
Table 1: Clinical Efficacy of K-Ras(G12C) Inhibitors in Metastatic Colorectal Cancer (mCRC)
| Treatment Modality | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Monotherapy | ||
| Sotorasib/Adagrasib | 16.7% | 4.2 |
| Combination Therapy | ||
| K-Ras(G12C) Inhibitor + Anti-EGFR Agent | 33.9% | 5.7 |
Data from a meta-analysis of 14 study cohorts including 596 patients with previously treated mCRC.[7]
Table 2: Clinical Trial Data for Adagrasib and Sotorasib in Colorectal Cancer
| Study (Inhibitor) | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) |
| KRYSTAL-1 (Adagrasib) | Monotherapy | 19% | 86% | 5.6 |
| Adagrasib + Cetuximab | 46% | 100% | 6.9 | |
| CodeBreaK 101 (Sotorasib) | Sotorasib + Panitumumab | 30% | 93% | Not Reported |
Data from the KRYSTAL-1 and CodeBreaK 101 clinical trials in heavily pre-treated patients with metastatic KRAS G12C-mutated colorectal cancer.[19]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a K-Ras(G12C) inhibitor alone and in combination with another agent.
Materials:
-
K-Ras(G12C) mutant cancer cell line
-
96-well plates
-
K-Ras(G12C) inhibitor and combination drug
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of the K-Ras(G12C) inhibitor, the combination drug, or both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis for KRAS Signaling
Objective: To assess the effect of a K-Ras(G12C) inhibitor on the phosphorylation of downstream effectors like ERK and AKT.
Materials:
-
K-Ras(G12C) mutant cancer cell line
-
6-well plates
-
K-Ras(G12C) inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the K-Ras(G12C) inhibitor at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a K-Ras(G12C) inhibitor in combination with another therapeutic agent in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
K-Ras(G12C) mutant cancer cell line
-
K-Ras(G12C) inhibitor and combination drug, formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (vehicle control, K-Ras(G12C) inhibitor alone, combination drug alone, combination therapy). Administer drugs according to the predetermined schedule and route.
-
Efficacy Assessment: Measure tumor volume with calipers twice weekly. Monitor the body weight of the mice as a measure of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and harvest the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.
Visualizations
Caption: K-Ras(G12C) signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for evaluating combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C inhibitors as monotherapy or in combination for metastatic colorectal cancer: A proportion and comparative meta-analysis of efficacy and toxicity from phase I-II-III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. forum.graphviz.org [forum.graphviz.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Combination treatments in KRAS G12C-mut colorectal cancer [dailyreporter.esmo.org]
- 20. "KRAS G12C Inhibitor Combination Therapies: Current Evidence and Challe" by Hirotaka Miyashita, Shumei Kato et al. [digitalcommons.library.tmc.edu]
- 21. GitHub - pscedu/singularity-graphviz: Graphviz is a package of open-source tools initiated by AT&T Labs Research for drawing graphs specified in DOT language scripts. [github.com]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 23. graphsearch.epfl.ch [graphsearch.epfl.ch]
Technical Support Center: Cell Line Models for Studying K-Ras(G12C) Inhibitor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell line models to investigate resistance to K-Ras(G12C) inhibitors.
Troubleshooting Guides
This section addresses common challenges encountered during in vitro experiments with K-Ras(G12C) inhibitors.
Question: My K-Ras(G12C) mutant cell line shows high initial sensitivity to the inhibitor, but the effect diminishes over time. What is the likely cause and how can I investigate it?
Answer: This is a common observation and is often due to the development of adaptive or acquired resistance.[1] The cancer cells can develop mechanisms to overcome the inhibitor's effects.
Recommended Troubleshooting Steps:
-
Assess Pathway Reactivation: A common mechanism of resistance is the reactivation of the MAPK pathway.[1][2][3]
-
Experiment: Perform a time-course western blot analysis. Treat your K-Ras(G12C) mutant cells with the inhibitor and collect cell lysates at various time points (e.g., 2, 6, 24, 48, and 72 hours).
-
Analysis: Probe for phosphorylated ERK (p-ERK) and total ERK. A rebound in p-ERK levels after initial suppression indicates pathway reactivation.[1] Also, assess the phosphorylation status of AKT (p-AKT) to investigate the activation of bypass pathways like the PI3K-AKT-mTOR pathway.[1][3][4]
-
-
Generate Resistant Cell Lines: To study the specific mechanisms of resistance, it is crucial to develop resistant cell line models.
-
Characterize Resistant Clones: Once resistant clones are established, characterize them to understand the underlying resistance mechanisms.
-
Genomic Analysis: Perform DNA sequencing to identify any secondary mutations in the KRAS gene or other genes in the signaling pathway (e.g., NRAS, BRAF, MAP2K1).[6][7]
-
Transcriptomic and Proteomic Analysis: Use RNA sequencing and phospho-proteomics to identify upregulated signaling pathways or receptor tyrosine kinases (RTKs) such as EGFR, MET, or FGFR1.[2][3][8]
-
Question: My K-Ras(G12C) mutant cell line shows intrinsic (primary) resistance to the inhibitor. How can I determine the cause?
Answer: Intrinsic resistance can occur if the cell line is not solely dependent on K-Ras(G12C) signaling for its survival and proliferation.[2] This can be due to co-occurring mutations or the pre-existence of active bypass pathways.
Recommended Troubleshooting Steps:
-
Genomic and Transcriptomic Profiling:
-
Pathway Dependency Assessment:
-
Experiment: Treat your panel of cell lines with inhibitors of key downstream or parallel pathways, such as a MEK inhibitor (e.g., trametinib) and a PI3K inhibitor (e.g., alpelisib), as single agents.[1][9]
-
Analysis: Compare the sensitivity of the cells to these inhibitors with their sensitivity to the K-Ras(G12C) inhibitor. This can reveal the dominant signaling pathways driving cell survival.
-
-
Phospho-Receptor Tyrosine Kinase (RTK) Array:
-
Experiment: Use a phospho-RTK array to screen for the activation of a wide range of RTKs simultaneously.[3]
-
Analysis: This can help identify which specific RTKs are hyperactivated in your resistant cells.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target mechanisms of acquired resistance to K-Ras(G12C) inhibitors?
A1: The most common on-target resistance mechanism is the development of secondary mutations in the KRAS gene itself.[10] These mutations can interfere with drug binding or restore KRAS activity.[10] Acquired KRAS alterations can include G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, and Y96C.[6] High-level amplification of the KRAS G12C allele has also been observed.[6]
Q2: What are the major off-target mechanisms of resistance to K-Ras(G12C) inhibitors?
A2: Off-target resistance involves the activation of alternative signaling pathways that bypass the need for K-Ras(G12C) signaling.[10] Common mechanisms include:
-
Activation of bypass pathways: The PI3K-AKT-mTOR pathway is a frequently observed bypass route.[3][11]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs such as EGFR, MET, and FGFR can reactivate the MAPK pathway.[2][3][8]
-
Activating mutations in other genes: Mutations in genes like NRAS, BRAF, MAP2K1, and RET can also confer resistance.[6]
-
Oncogenic fusions: Gene fusions involving ALK, RET, BRAF, RAF1, and FGFR3 have been identified as resistance mechanisms.[6][12]
-
Loss-of-function mutations: Mutations in tumor suppressor genes like NF1 and PTEN can contribute to resistance.[6]
-
Histological transformation: In some cases, adenocarcinoma cells can transform into squamous cell carcinoma, which may be less dependent on K-Ras signaling.[12]
Q3: Which cell lines are commonly used to study K-Ras(G12C) inhibitor resistance?
A3: Several commercially available cancer cell lines harboring the K-Ras(G12C) mutation are used in resistance studies. The choice of cell line can be critical as the mechanisms of resistance can be cell-type specific.
| Cell Line | Cancer Type |
| NCI-H358 | Non-Small Cell Lung Cancer |
| MIA PaCa-2 | Pancreatic Cancer |
| SW1573 | Non-Small Cell Lung Cancer |
| NCI-H1373 | Non-Small Cell Lung Cancer |
| NCI-H2030 | Non-Small Cell Lung Cancer |
This table summarizes commonly used cell lines mentioned in the search results.[5][13]
Q4: What are the typical IC50 values for K-Ras(G12C) inhibitors in sensitive cell lines?
A4: The IC50 values can vary depending on the specific inhibitor and the cell line. Below are some reported IC50 values for sotorasib (B605408) and adagrasib (MRTX849).
| Cell Line | Inhibitor | IC50 (nM) |
| NCI-H358 | Sotorasib | 6 |
| MIA PaCa-2 | Sotorasib | 9 |
This table provides example IC50 values for sotorasib.[5]
| Cell Line Model | Inhibitor | IC50 Fold Increase in Resistant vs. Parental |
| MIA PaCa-2 Resistant | AMG510 | 60-fold |
| MIA PaCa-2 Resistant | MRTX849 | 40-fold |
This table shows the increase in IC50 values in a resistant cell line model.[14]
Experimental Protocols
Protocol 1: Generation of K-Ras(G12C) Inhibitor-Resistant Cell Lines
This protocol outlines a general method for developing cell lines with acquired resistance to a K-Ras(G12C) inhibitor.[4][5]
-
Cell Seeding: Seed K-Ras(G12C) mutant cells in appropriate culture vessels at a low density.
-
Initial Inhibitor Treatment: Treat the cells with the K-Ras(G12C) inhibitor at a concentration equal to the experimentally determined IC50.[4]
-
Monitoring and Media Changes: Monitor cell viability and confluence. Replace the medium with fresh inhibitor-containing medium every 3-4 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the inhibitor. This is typically done in a stepwise manner.
-
Isolation of Resistant Clones: After several months of continuous culture, the cell population should be significantly more resistant to the inhibitor. At this point, single-cell cloning can be performed to isolate and expand individual resistant clones.
-
Validation of Resistance: Confirm the resistance of the isolated clones by performing a dose-response assay and comparing the IC50 value to the parental cell line.
Protocol 2: Western Blot Analysis of MAPK and PI3K Pathway Activation
This protocol describes the steps for assessing the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways.[4]
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[4]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT, p-S6, S6) overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[4]
Visualizations
Caption: K-Ras signaling pathway and inhibitor action.
Caption: On-target and off-target resistance mechanisms.
Caption: Workflow for studying inhibitor resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 7. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. wuxibiology.com [wuxibiology.com]
Validation & Comparative
K-Ras(G12C) Inhibitors: A Comparative Analysis of Adagrasib (MRTX849) and Compound 6
The discovery of small molecules capable of directly targeting the KRAS G12C mutation, long considered an "undruggable" oncogene, represents a landmark achievement in cancer therapy. Adagrasib (MRTX849), a potent and selective covalent inhibitor, has demonstrated significant clinical activity and gained regulatory approval. This guide provides a comparative overview of the efficacy of adagrasib against another investigational molecule, K-Ras(G12C) inhibitor 6, based on available preclinical and clinical data.
Disclaimer: Publicly available efficacy data for this compound is extremely limited, precluding a direct and comprehensive comparison with the extensively studied adagrasib. The information presented herein for inhibitor 6 is based on sparse preclinical descriptions and should be interpreted with caution.
Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket
Both adagrasib and this compound are irreversible covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. By forming a covalent bond, they lock the KRAS protein in an inactive, GDP-bound state.[1] This prevents its interaction with downstream effector proteins, thereby inhibiting oncogenic signaling pathways crucial for tumor cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways.[1]
Caption: K-Ras(G12C) Signaling Pathway and Inhibitor Intervention.
Preclinical Efficacy: A Tale of Two Data Sets
A substantial body of preclinical data is available for adagrasib, demonstrating its potent and selective activity against KRAS G12C-mutant cancer cells. In contrast, quantitative preclinical data for this compound is scarce.
In Vitro Activity
| Parameter | Adagrasib (MRTX849) | This compound | Reference |
| Cell Viability (IC50) | 5 nM (Potent across various cell lines) | Data not publicly available | |
| Protein Modification | Demonstrates significant modification of GDP-bound KRAS G12C | 100% protein modification at 10 µM after 24 hours (in vitro) | [2] |
Adagrasib exhibits potent inhibition of cell growth in KRAS G12C-mutant cell lines, with IC50 values in the low nanomolar range. While one source indicates that this compound achieves complete protein modification in a cell-free assay, cellular potency data (IC50) is not available, making a direct comparison of anti-proliferative activity impossible.
In Vivo Tumor Models
Adagrasib has demonstrated significant anti-tumor activity in various preclinical models, including patient-derived xenografts. Treatment with adagrasib leads to tumor regression and prolonged survival in these models. Unfortunately, no in vivo efficacy data for this compound has been identified in the public domain.
Clinical Efficacy: Adagrasib in Focus
Adagrasib has undergone extensive clinical evaluation, demonstrating meaningful clinical benefit in patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).
| Clinical Trial | Disease | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| KRYSTAL-1 (Phase 2) | NSCLC | 43% | 6.5 months | 12.6 months | [3] |
These results from the KRYSTAL-1 trial highlight the robust clinical activity of adagrasib in a heavily pre-treated patient population.[3] There are no known clinical trials for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays commonly used to evaluate K-Ras(G12C) inhibitors.
Cell Viability Assay (for Adagrasib)
Caption: Generalized Cell Viability Assay Workflow.
Protocol:
-
KRAS G12C mutant cancer cells (e.g., NCI-H358) are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of the inhibitor.
-
Following a 72-hour incubation period, a reagent such as CellTiter-Glo® is added to measure cell viability based on ATP levels.
-
Luminescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Model (for Adagrasib)
Caption: In Vivo Xenograft Model Workflow.
Protocol:
-
KRAS G12C mutant tumor cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally at a defined dose and schedule.
-
Tumor volumes and body weights are measured regularly to assess efficacy and toxicity.
-
The study continues until a predetermined endpoint, and the tumor growth inhibition is calculated.
Conclusion
References
A Head-to-Head Comparison of K-Ras(G12C) Inhibitors in Preclinical Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting the previously "undruggable" KRAS oncogene, specifically the G12C mutation, has marked a significant breakthrough in oncology. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK/ERK and PI3K-AKT.[1][2][3][4]
This guide provides a comprehensive, data-driven comparison of leading K-Ras(G12C) inhibitors, including the first-generation approved drugs Sotorasib (B605408) and Adagrasib, and newer agents like Divarasib and Glecirasib. We will delve into their comparative performance in cell lines, supported by experimental data and detailed methodologies.
Mechanism of Action: Covalent Inhibition of the Switch-II Pocket
K-Ras(G12C) inhibitors are highly selective, irreversible covalent inhibitors.[5] They function by specifically targeting the mutant cysteine residue at position 12, which is accessible in the GDP-bound (inactive) state of the KRAS protein.[2][5][6] By forming a covalent bond with this cysteine, the inhibitors lock the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP.[2][5] This action effectively blocks the activation of downstream oncogenic signaling, primarily the RAF-MEK-ERK (MAPK) pathway, thereby inhibiting tumor cell proliferation and survival.[1][3][5]
Figure 1. K-Ras(G12C) signaling pathway and inhibitor mechanism of action.
Quantitative Performance in Cell Lines
The potency of K-Ras(G12C) inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell viability by 50%. Lower IC50 values indicate higher potency. Preclinical studies show that next-generation inhibitors like Divarasib exhibit greater potency and selectivity compared to first-generation agents.[7][8]
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sotorasib (AMG-510) | NCI-H23 | NSCLC | ~10 | [9] |
| SW1573 | NSCLC | ~1000 | [9] | |
| Panel of 13 human lung cancer cell lines | NSCLC | 0.3 to 2534 | [10] | |
| Adagrasib (MRTX849) | NCI-H23 | NSCLC | ~100 | [9] |
| SW1573 | NSCLC | ~1000 | [9] | |
| Analogue MRTX-1257 in 13 lung lines | NSCLC | 0.1 to 356 | [10] | |
| Divarasib (GDC-6036) | Multiple G12C+ cell lines | Various | Sub-nanomolar median | [7][8] |
| Glecirasib (JAB-21822) | Multiple G12C+ cell lines | Various | High potency demonstrated | [11][12] |
Note: IC50 values can vary based on experimental conditions and assay formats (e.g., 2D vs. 3D culture). The data presented is a compilation from multiple sources for comparative purposes.[13] Divarasib has been reported to be 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib in preclinical studies.[7][8][14][15][16]
Experimental Protocols
Accurate and reproducible assessment of inhibitor performance relies on standardized experimental protocols. Below are detailed methodologies for two key assays used in the preclinical evaluation of K-Ras(G12C) inhibitors.
Protocol 1: Cell Viability Assay (MTT Method)
This assay measures the metabolic activity of cells as an indicator of cell viability.[17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a K-Ras(G12C) inhibitor in cancer cell lines harboring the G12C mutation.
Materials:
-
K-Ras(G12C) mutant cancer cell lines (e.g., NCI-H358, MIA-PaCa-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
K-Ras(G12C) inhibitor (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[1]
-
Include wells for vehicle control (DMSO) and a no-cell blank control (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a serial dilution of the K-Ras(G12C) inhibitor in culture medium from the DMSO stock. A typical concentration range might be 0.01 µM to 100 µM.[18]
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent toxicity.[1][18]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.[1][18]
-
-
MTT Assay:
-
After the 72-hour incubation, add 10-20 µL of MTT solution to each well.[1][18]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[18]
-
Carefully aspirate the medium containing MTT from each well without disturbing the crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][18]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[1]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control (defined as 100% viability).[17]
-
Plot the percent viability against the log-transformed inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1]
-
Figure 2. General workflow for a cell viability assay.
Protocol 2: Western Blot Analysis for p-ERK Inhibition
This protocol is used to assess the inhibitor's effect on the K-Ras downstream signaling pathway by measuring the phosphorylation of ERK, a key biomarker of pathway activity.[2]
Objective: To quantify the inhibition of ERK phosphorylation in K-Ras(G12C) mutant cells following inhibitor treatment.
Materials:
-
K-Ras(G12C) mutant cancer cell lines
-
6-well or 10-cm culture dishes
-
K-Ras(G12C) inhibitor
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE and Western blot equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.[20]
-
Add ice-cold lysis buffer to the dish, and use a cell scraper to collect the cell lysate.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a fresh tube.[20]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[20]
-
-
Sample Preparation and SDS-PAGE:
-
Based on the protein concentrations, dilute the lysates to the same concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[20]
-
Load 20-40 µg of total protein per lane into a polyacrylamide gel.[20]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal, and then to the loading control, to determine the relative inhibition of ERK phosphorylation.[5]
-
Figure 3. Workflow for Western blot analysis of p-ERK inhibition.
Conclusion
The development of K-Ras(G12C) inhibitors represents a paradigm shift in the treatment of cancers driven by this specific mutation.[2] While first-generation drugs like Sotorasib and Adagrasib have demonstrated clinical benefit, preclinical data for next-generation inhibitors such as Divarasib and Glecirasib suggest significant improvements in potency and selectivity.[7][8][11] Divarasib, in particular, has shown sub-nanomolar potency and is reported to be up to 20 times more potent than its predecessors in cell-based assays.[7][8][15] The standardized protocols provided in this guide are essential for researchers to accurately compare the efficacy of these agents and to investigate mechanisms of both sensitivity and resistance, ultimately guiding the development of more effective therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
Validating K-Ras(G12C) Inhibitor Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of covalent inhibitors targeting the previously "undruggable" K-Ras(G12C) mutation has marked a pivotal moment in oncology. Validating that these molecules effectively engage their target within a complex in vivo environment is paramount for preclinical and clinical success. This guide provides an objective comparison of key methodologies for assessing in vivo target engagement of K-Ras(G12C) inhibitors, supported by experimental data and detailed protocols.
Core Methodologies for In Vivo Target Engagement Validation
A multi-pronged approach is essential to robustly validate K-Ras(G12C) target engagement in vivo. This typically involves direct measurement of inhibitor binding to the target protein and indirect assessment of the impact on downstream signaling pathways.
Direct Target Occupancy Assessment via Mass Spectrometry
Mass spectrometry (MS)-based proteomics offers a quantitative and direct method to measure the extent of covalent modification of K-Ras(G12C) by an inhibitor in tumor tissues.[1] This technique provides a direct readout of target engagement at the molecular level.
Comparative Data on K-Ras(G12C) Target Occupancy:
| Inhibitor | Dose | Timepoint | Target Occupancy (%) | Animal Model | Reference |
| Sotorasib (AMG 510) | 100 mg/kg | 24h | ~90% | MIA PaCa-2 Xenograft | [1] |
| Adagrasib (MRTX849) | 30 mg/kg | 24h | >95% | NCI-H358 Xenograft | [2] |
| GDC-6036 (Divarasib) | 100 mg/kg | 24h | ~90% | MIA PaCa-2 Xenograft | [3][4] |
| LY3537982 | 30 mg/kg | 24h | >90% (predicted) | NSCLC PDX | [5] |
Experimental Protocol: LC-MS/MS for Target Occupancy
-
Tumor Homogenization: Excised tumors are snap-frozen and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration is determined using a standard method (e.g., BCA assay).
-
Protein Digestion: An aliquot of the tumor lysate is subjected to proteolytic digestion (e.g., with trypsin) to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analysis is designed to identify and quantify both the unmodified (unadducted) K-Ras(G12C) peptide and the inhibitor-bound (adducted) peptide.
-
Data Analysis: Target occupancy is calculated as the ratio of the adducted peptide to the sum of both adducted and unadducted peptides.
dot
Caption: K-Ras(G12C) signaling pathway and inhibitor action.
Pharmacodynamic Biomarkers: Downstream Pathway Modulation
Inhibiting K-Ras(G12C) is expected to suppress its downstream signaling pathways, most notably the MAPK/ERK pathway. Measuring the phosphorylation status of key proteins in this pathway, such as ERK (p-ERK), serves as a robust pharmacodynamic (PD) biomarker of target engagement.[1]
Comparative Data on p-ERK Inhibition:
| Inhibitor | Dose | Timepoint | p-ERK Inhibition (%) | Animal Model | Reference |
| Sotorasib (AMG 510) | 100 mg/kg | 4h | >80% | MIA PaCa-2 Xenograft | [1] |
| Adagrasib (MRTX849) | 30 mg/kg | 4h | >90% | NCI-H358 Xenograft | [2] |
| GDC-6036 (Divarasib) | 100 mg/kg | 6h | Significant | MIA PaCa-2 Xenograft | [3][4] |
Experimental Protocol: p-ERK Immunohistochemistry (IHC)
-
Tissue Preparation: Tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin (B1166041) (FFPE).
-
Sectioning: 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen. A common method is to use a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.[6]
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked using a suitable blocking serum.[6]
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for phosphorylated ERK (p-ERK1/2).
-
Secondary Antibody and Detection: A labeled secondary antibody (e.g., HRP-conjugated) is applied, followed by a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Image Analysis: The intensity and percentage of p-ERK positive cells are quantified using image analysis software.
dot
Caption: General experimental workflow for in vivo target engagement.
In Vivo Imaging Techniques
Non-invasive imaging modalities provide a dynamic and longitudinal assessment of target engagement and pharmacodynamic effects in living animals.
-
Positron Emission Tomography (PET): PET imaging using radiolabeled tracers can visualize and quantify target engagement. For instance, an [18F]-labeled derivative of Sotorasib ([18F]PFPMD) has been developed to image K-Ras(G12C) expression and could potentially be used to assess target occupancy by a therapeutic inhibitor.[7][8][9]
-
Bioluminescence Imaging (BLI): In xenograft models engineered to express luciferase, changes in tumor growth and viability upon inhibitor treatment can be monitored in real-time. While not a direct measure of target binding, a reduction in bioluminescent signal correlates with anti-tumor activity resulting from target engagement.[10][11]
Experimental Protocol: PET Imaging with a K-Ras(G12C) Tracer
-
Animal Model: Tumor-bearing mice (e.g., xenografts with K-Ras(G12C) mutations) are used.
-
Tracer Injection: The radiolabeled tracer (e.g., [18F]PFPMD) is administered intravenously.
-
PET/CT Imaging: At a specified time post-injection, animals are anesthetized and imaged using a PET/CT scanner. The CT provides anatomical context for the PET signal.
-
Image Analysis: The PET signal intensity within the tumor is quantified to determine tracer uptake, which is indicative of K-Ras(G12C) expression. To assess target engagement, a baseline scan can be performed, followed by treatment with a K-Ras(G12C) inhibitor and a subsequent scan to measure the displacement of the tracer.
Conclusion
Validating the in vivo target engagement of K-Ras(G12C) inhibitors is a critical component of their preclinical and clinical development. A combination of direct and indirect methods provides the most comprehensive understanding of a compound's activity. Mass spectrometry offers a precise measurement of target occupancy, while pharmacodynamic biomarker analysis, such as p-ERK IHC, confirms the functional consequence of target binding. Furthermore, in vivo imaging techniques provide a non-invasive, longitudinal assessment of drug action. By employing these complementary approaches, researchers can build a robust data package to support the advancement of novel K-Ras(G12C) inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. auntminnie.com [auntminnie.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. First-in-Humans PET Imaging of KRASG12C Mutation Status in Non-Small Cell Lung and Colorectal Cancer Patients Using [18F]PFPMD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Bioluminescence Imaging of Murine Xenograft Cancer Models with a Red-shifted Thermostable Luciferase | springermedicine.com [springermedicine.com]
- 11. Bioluminescence imaging in vivo - application to cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of K-Ras(G12C) Inhibitor Activity in Diverse Cancer Models: A Comparative Guide
The K-Ras oncogene, particularly with the G12C mutation, has long been a challenging target in cancer therapy. The KRAS protein is a key mediator in intracellular signaling pathways that regulate cell growth and survival.[1] The G12C mutation, where glycine (B1666218) is substituted by cysteine at codon 12, results in a constitutively active protein, driving uncontrolled cell proliferation.[2] This mutation is prevalent in various malignancies, including approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers (CRC), and 1-3% of other solid tumors.[1][3] The recent development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 has marked a significant breakthrough.
This guide provides a comparative analysis of the preclinical activity of the pioneering K-Ras(G12C) inhibitor, sotorasib (B605408) (AMG 510), alongside other notable inhibitors such as adagrasib (MRTX849), divarasib (B10829276) (GDC-6036), and JDQ443. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance across different cancer models, supported by experimental data and detailed methodologies.
Mechanism of Action: Covalent Inhibition of K-Ras(G12C)
Sotorasib and other K-Ras(G12C) inhibitors are small molecules that selectively target the mutated protein. They form a covalent bond with the thiol group of the cysteine residue at position 12.[4] This irreversible binding locks the K-Ras(G12C) protein in its inactive, GDP-bound state.[4][5] By preventing the exchange of GDP for GTP, these inhibitors block the downstream signaling through pathways like the MAPK and PI3K-AKT cascades, ultimately leading to the inhibition of cancer cell proliferation and survival.[4][5] The specificity of these inhibitors for the G12C mutant minimizes off-target effects, as the wild-type K-Ras protein lacks the targetable cysteine residue.[6]
Comparative Efficacy in Preclinical Models
The following tables summarize the in vitro and in vivo activities of sotorasib and its counterparts in various cancer cell lines and xenograft models.
In Vitro Activity of K-Ras(G12C) Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Sotorasib (AMG 510) | NSCLC | NCI-H358 | ~0.006 | [1] |
| Pancreatic | MIA PaCa-2 | ~0.009 | [1] | |
| Various | KRAS G12C Cell Lines | 0.004 - 0.032 | [6] | |
| Adagrasib (MRTX849) | Various | Panel of 17 KRAS G12C-mutant cell lines | 0.010 - 0.973 (2D) | [7] |
| Various | Panel of 17 KRAS G12C-mutant cell lines | 0.0002 - 1.042 (3D) | [7] | |
| Divarasib (GDC-6036) | - | - | 5 to 20 times more potent than sotorasib and adagrasib in vitro | [8][9] |
| JDQ443 | Various | Panel of 17 KRAS G12C-mutated cell lines | Potent and selective antiproliferative activity | [10] |
In Vivo Activity of K-Ras(G12C) Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Outcome | Reference |
| Sotorasib (AMG 510) | KRAS G12C tumor models | Orally, once daily | Tumor regression | [1] |
| Immune-competent mice | Orally, once daily | Durable cures, pro-inflammatory tumor microenvironment | [1][11] | |
| Adagrasib (MRTX849) | Intracranial NSCLC xenografts | 100 mg/kg twice daily for 21 days | Significant inhibition of brain tumor growth | [12] |
| MIA PaCa-2 model | 30 mg/kg and 100 mg/kg | Complete tumor response in some animals | [7] | |
| JDQ443 | MIA PaCa-2 (pancreatic) and NCI-H2122 (lung) CDX models | Single ascending doses up to 100 mg/kg | Dose-dependent antitumor efficacy | [10] |
| Six KRAS G12C-mutant CDX models | 10, 30, and 100 mg/kg/day | Tumor growth inhibition and regression | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate the activity of K-Ras(G12C) inhibitors.
Cell Viability Assays
To determine the half-maximal inhibitory concentration (IC50) of the inhibitors, cell viability assays are performed. Cancer cell lines with the K-Ras(G12C) mutation are seeded in 96-well plates and treated with a range of inhibitor concentrations. After a specified incubation period (e.g., 72 hours), cell viability is assessed using reagents like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The luminescence is read on a plate reader, and the data are normalized to untreated controls to calculate IC50 values.[1]
In Vivo Tumor Xenograft Models
The in vivo efficacy of K-Ras(G12C) inhibitors is evaluated using cell-derived xenograft (CDX) or patient-derived xenograft (PDX) models.[10] Tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at specified doses and schedules. Tumor volume is measured regularly with calipers. At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic biomarker assessment.[10][13]
Western Blotting for Target Engagement
To confirm that the inhibitor is engaging its target and modulating downstream signaling, Western blotting is performed on protein lysates from treated cells or tumor tissues. Antibodies specific for phosphorylated ERK (p-ERK), a downstream effector of the K-Ras pathway, are used to assess the level of pathway inhibition. A decrease in p-ERK levels in inhibitor-treated samples compared to controls indicates effective target engagement.[1][14]
Cross-Validation and Comparative Insights
Cross-validation of inhibitor activity across multiple cancer models is essential to understand the robustness and potential clinical applicability of these targeted therapies.
-
Potency and Selectivity: Divarasib is reported to be significantly more potent and selective in vitro compared to sotorasib and adagrasib.[8][9] JDQ443 also demonstrates potent and selective antiproliferative activity.[10] This higher potency could potentially translate to lower required clinical doses and a better therapeutic window.
-
Activity in Brain Metastases: Adagrasib has shown the ability to penetrate the central nervous system and induce tumor regression in preclinical models of brain metastases, a common site of progression for NSCLC patients.[12][15] This is a critical differentiating factor with significant clinical implications.
-
Combination Therapies: Preclinical studies have shown that the anti-tumor effects of K-Ras(G12C) inhibitors can be enhanced when combined with other agents. For instance, sotorasib's efficacy is improved with chemotherapy and immune checkpoint inhibitors.[1][6] Similarly, JDQ443 shows enhanced activity in combination with SHP2, MEK, or CDK4/6 inhibitors.[10][16]
-
Resistance Mechanisms: A significant challenge with targeted therapies is the development of resistance. Studies on sotorasib have identified various acquired resistance mechanisms, including secondary mutations in the K-Ras gene and activation of bypass signaling pathways, such as the receptor tyrosine kinase (RTK) pathway.[17][18] Understanding these mechanisms is crucial for developing strategies to overcome resistance, such as combination therapies.
Conclusion
The development of covalent K-Ras(G12C) inhibitors represents a landmark achievement in precision oncology. Sotorasib, as the first-in-class approved agent, has demonstrated significant clinical benefits.[6] However, the landscape of K-Ras(G12C) inhibitors is rapidly evolving, with newer agents like adagrasib, divarasib, and JDQ443 showing promising preclinical data with potential advantages in potency, selectivity, and activity against brain metastases.[8][10][12]
The cross-validation of these inhibitors across a diverse range of cancer models is paramount for a comprehensive understanding of their therapeutic potential and limitations. The data presented in this guide highlights the nuanced differences in their preclinical profiles, which will be critical in guiding future clinical development and patient selection. As our understanding of resistance mechanisms grows, the rational combination of these inhibitors with other targeted agents will likely be key to achieving more durable responses for patients with K-Ras(G12C)-mutated cancers.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 5. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 6. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 8. esmo.org [esmo.org]
- 9. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
Comparative analysis of K-Ras(G12C) inhibitor 6 and pan-Ras inhibitors
A guide for researchers and drug development professionals on the mechanistic differences, preclinical efficacy, and therapeutic strategies of targeted Ras inhibition.
The discovery of small molecules targeting the once "undruggable" Ras family of oncoproteins has ushered in a new era of precision oncology. This guide provides a comparative analysis of two major strategies in this domain: the specific inhibition of the K-Ras(G12C) mutant, exemplified by K-Ras(G12C) inhibitor 6, and the broader approach of pan-Ras inhibition. We will delve into their distinct mechanisms of action, present available preclinical and clinical data, and provide detailed experimental protocols for key assays used in their evaluation.
Executive Summary
K-Ras(G12C) inhibitors, such as the irreversible, allosteric inhibitor 6, are designed to specifically target the cysteine residue present in the G12C mutant of K-Ras. This specificity promises a targeted therapeutic window with potentially fewer off-target effects. In contrast, pan-Ras inhibitors are developed to target multiple Ras isoforms (K-Ras, N-Ras, and H-Ras) regardless of their mutational status. This broader approach aims to overcome the potential for resistance mediated by other Ras isoforms and to be effective against a wider range of Ras-driven cancers. The choice between these two strategies depends on the specific cancer type, the mutational landscape of the tumor, and the long-term strategy for managing potential resistance.
Mechanism of Action: A Tale of Two Strategies
This compound: Allele-Specific Covalent Inhibition
This compound belongs to a class of compounds that irreversibly bind to the mutant cysteine at position 12 of the K-Ras protein.[1][2] This covalent modification locks the K-Ras(G12C) protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[1][2] The high selectivity of these inhibitors stems from their reliance on the unique cysteine residue, which is absent in wild-type Ras and other Ras mutants.
Pan-Ras Inhibitors: Broad-Spectrum Targeting
Pan-Ras inhibitors, on the other hand, are designed to bind to a conserved region across all Ras isoforms. Their mechanism can vary, with some acting as "molecular glues" that induce the degradation of Ras proteins, while others may interfere with Ras localization to the plasma membrane or disrupt its interaction with effector proteins. The primary advantage of this approach is the potential to inhibit all oncogenic Ras signaling within a cancer cell, thereby mitigating resistance mechanisms involving the activation of other Ras isoforms.[3]
Data Presentation: Preclinical and Clinical Efficacy
Direct comparative preclinical data for "this compound" is limited in the public domain. Therefore, for the purpose of this guide, we will present data from well-characterized K-Ras(G12C) inhibitors, sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), as representatives of this class and compare them with the pan-Ras inhibitor, RMC-6236.
Table 1: In Vitro Efficacy of K-Ras(G12C) and Pan-Ras Inhibitors
| Inhibitor Class | Compound | Target | Cell Line | IC50 (nM) | Reference |
| K-Ras(G12C) Inhibitor | Sotorasib (AMG 510) | K-Ras(G12C) | MIA PaCa-2 (Pancreatic) | 4-32 | [1] |
| K-Ras(G12C) Inhibitor | Adagrasib (MRTX849) | K-Ras(G12C) | NCI-H358 (NSCLC) | 5 | [4] |
| Pan-Ras Inhibitor | RMC-6236 | Pan-Ras | Various | Data not publicly available | - |
Table 2: In Vivo Efficacy of K-Ras(G12C) and Pan-Ras Inhibitors
| Inhibitor Class | Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Objective Response Rate (ORR) | Reference |
| K-Ras(G12C) Inhibitor | Sotorasib (AMG 510) | KRAS G12C Xenografts | 30 mg/kg, p.o., daily | Significant tumor regression | [5] |
| K-Ras(G12C) Inhibitor | Adagrasib (MRTX849) | KRAS G12C NSCLC Brain Metastasis Model | - | Tumor regression and extended survival | [4] |
| Pan-Ras Inhibitor | RMC-6236 | KRAS-mutant NSCLC (Phase 1) | ≥80 mg/day | 38% ORR | [6] |
| Pan-Ras Inhibitor | RMC-6236 | RAS-mutant Pancreatic Cancer (Phase 1) | 160-300 mg QD | 29% ORR (KRAS G12X), 25% ORR (Other RAS mutants) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the evaluation of Ras inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2 for K-Ras(G12C), or a panel of Ras-mutant lines for pan-Ras inhibitors) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound or a pan-Ras inhibitor) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8]
Western Blot Analysis for Ras Signaling Pathway
Objective: To assess the effect of inhibitors on the phosphorylation status of downstream effectors of the Ras signaling pathway (e.g., ERK, AKT).
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative phosphorylation levels.[4]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., NCI-H358 for K-Ras(G12C)) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the inhibitor (formulated in an appropriate vehicle) orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess statistical significance.[9]
Visualizations
Signaling Pathways
Caption: Ras signaling pathway and points of intervention.
Experimental Workflow
Caption: General experimental workflow for inhibitor comparison.
Logical Relationship of Inhibitor Strategies
References
- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of K-Ras(G12C) Inhibitor 6 Against Other Ras Isoforms: A Comparative Guide
The development of inhibitors targeting the G12C mutation of K-Ras has marked a significant breakthrough in the treatment of cancers harboring this specific genetic alteration. A critical aspect of the preclinical characterization of these inhibitors is the assessment of their selectivity for K-Ras(G12C) over other Ras isoforms, namely H-Ras and N-Ras, as well as the wild-type K-Ras. High selectivity is crucial to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative overview of the selectivity profile of a hypothetical K-Ras(G12C) inhibitor, designated as "Inhibitor 6," using data from well-characterized inhibitors like sotorasib (B605408) and adagrasib as representative examples due to the lack of publicly available data for a compound specifically named "Inhibitor 6."
Quantitative Comparison of Inhibitor Selectivity
The selectivity of K-Ras(G12C) inhibitors is typically determined by comparing their inhibitory potency (e.g., IC50 or KD values) against the target K-Ras(G12C) protein versus other Ras isoforms. Lower values indicate higher potency. The following table summarizes the biochemical cross-reactivity profiles for representative Ras inhibitors.
| Inhibitor | Target | IC50 / KD (nM) | Selectivity vs. WT K-Ras | Selectivity vs. H-Ras | Selectivity vs. N-Ras | Reference |
| Sotorasib | K-Ras(G12C) | ~10 | >1000-fold | >1000-fold | High, but also inhibits N-Ras(G12C) | [1][2] |
| WT K-Ras | >10,000 | - | - | - | [1] | |
| H-Ras | >10,000 | - | - | - | [1] | |
| N-Ras | >10,000 | - | - | - | [1] | |
| Adagrasib | K-Ras(G12C) | ~6 | >1000-fold | >1000-fold | >1000-fold | [3] |
| WT K-Ras | >10,000 | - | - | - | [3] | |
| H-Ras | >10,000 | - | - | - | [3] | |
| N-Ras | >10,000 | - | - | - | [3] |
Note: The data presented for Sotorasib and Adagrasib are compiled from various sources and are intended to be representative. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
The determination of the selectivity profile of a K-Ras(G12C) inhibitor involves a combination of biochemical and cell-based assays.
Biochemical Assays
These assays directly measure the binding affinity or inhibitory activity of the compound against purified Ras proteins.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay: This assay measures the binding of the inhibitor to the target protein by detecting the energy transfer between a donor fluorophore on the protein and an acceptor fluorophore on a competing ligand.[4]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the interaction between the inhibitor and the Ras protein.[5] A signal is generated when the beads are in close proximity, which is disrupted by an effective inhibitor.
-
Nucleotide Exchange Assay: This functional assay measures the ability of the inhibitor to lock K-Ras(G12C) in its inactive, GDP-bound state by monitoring the exchange of fluorescently labeled GDP for GTP.[4]
Cell-Based Assays
These assays evaluate the inhibitor's activity in a cellular context, providing insights into its potency and selectivity in a more biologically relevant environment.
-
Cell Viability Assays: Cancer cell lines harboring the K-Ras(G12C) mutation are treated with the inhibitor, and cell viability is measured using reagents like CellTiter-Glo.[1] High selectivity is demonstrated if the inhibitor potently reduces the viability of K-Ras(G12C) mutant cells while having minimal effect on cells with wild-type K-Ras or other Ras isoforms.
-
Western Blotting for Downstream Signaling: K-Ras activation leads to the phosphorylation of downstream effector proteins in the MAPK and PI3K/AKT pathways.[6] The selectivity of an inhibitor can be assessed by measuring the reduction in phosphorylation of key proteins like ERK and AKT in K-Ras(G12C) mutant cells compared to control cells.[1]
-
Cellular Thermal Shift Assay (CETSA): This assay measures the binding of the inhibitor to its target protein in intact cells.[4] Target engagement by the inhibitor leads to a stabilization of the protein, resulting in a higher melting temperature.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in selectivity profiling and the mechanism of K-Ras signaling, the following diagrams are provided.
Caption: Experimental workflow for selectivity profiling.
Caption: K-Ras signaling pathway and inhibitor action.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of K-Ras(G12C) Inhibitors and Standard Chemotherapy in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Targeted K-Ras(G12C) Inhibition Versus Standard of Care Chemotherapy.
The discovery of activating mutations in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene, particularly the glycine-to-cysteine substitution at codon 12 (G12C), has long represented a significant challenge in oncology. Historically considered "undruggable," the KRAS G12C mutation is a key driver in a substantial subset of non-small cell lung cancers (NSCLC). The advent of targeted therapies specifically designed to inhibit this mutant protein marks a paradigm shift in the treatment landscape for these patients. This guide provides a detailed comparison of the clinical performance of two prominent K-Ras(G12C) inhibitors, sotorasib (B605408) and adagrasib, against the standard of care chemotherapy agent, docetaxel (B913), in previously treated KRAS G12C-mutated NSCLC. While the user requested information on "K-Ras(G12C) inhibitor 6," a preclinical compound, this guide will focus on clinically approved agents to provide relevant, data-driven insights for drug development professionals.
Mechanism of Action: A Tale of Two Strategies
K-Ras(G12C) inhibitors such as sotorasib and adagrasib employ a highly targeted mechanism of action. They are small molecules that selectively and irreversibly bind to the cysteine residue of the G12C mutant KRAS protein. This covalent binding locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling cascades, primarily the MAPK and PI3K-AKT pathways, that drive tumor cell proliferation and survival.
In contrast, docetaxel, a member of the taxane (B156437) family of chemotherapeutics, exerts its cytotoxic effects through a non-targeted mechanism. Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[1] This disruption of microtubule dynamics interferes with the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death in rapidly dividing cells.[2][3]
Clinical Efficacy: Head-to-Head Comparison
The clinical superiority of K-Ras(G12C) inhibitors over docetaxel in previously treated KRAS G12C-mutated NSCLC has been demonstrated in randomized, controlled phase 3 clinical trials. The CodeBreaK 200 trial evaluated sotorasib, while the KRYSTAL-12 trial assessed adagrasib, both against docetaxel. The key efficacy endpoints from these trials are summarized below.
Table 1: Efficacy of Sotorasib vs. Docetaxel in the CodeBreaK 200 Trial
| Efficacy Endpoint | Sotorasib (n=171) | Docetaxel (n=174) | Hazard Ratio (95% CI) / p-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 4.5 months | 0.66 (0.51–0.86); p=0.0017[4] |
| 12-Month PFS Rate | 24.8% | 10.1% | N/A[4] |
| Objective Response Rate (ORR) | 28.1% | 13.2% | p<0.001[4] |
| Disease Control Rate (DCR) | 82.5% | 60.3% | N/A[5] |
| Median Duration of Response (DoR) | 8.6 months | 6.8 months | N/A[4] |
| Median Overall Survival (OS) | 10.6 months | 11.3 months | 1.01 (0.77–1.33); p=0.53[4] |
Data from the phase 3 CodeBreaK 200 trial in patients with previously treated KRAS G12C-mutated NSCLC.[4]
Table 2: Efficacy of Adagrasib vs. Docetaxel in the KRYSTAL-12 Trial
| Efficacy Endpoint | Adagrasib (n=301) | Docetaxel (n=152) | Hazard Ratio (95% CI) / p-value |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.8 months | 0.58 (0.45–0.76); p<0.0001[6] |
| Objective Response Rate (ORR) | 32% | 9% | p<0.0001[7] |
| Disease Control Rate (DCR) | 78% | 59% | N/A[8] |
| Median Duration of Response (DoR) | 8.3 months | 5.4 months | N/A[9] |
| Intracranial ORR (patients with CNS metastases) | 24% | 11% | N/A[10] |
Data from the phase 3 KRYSTAL-12 trial in patients with previously treated KRAS G12C-mutated NSCLC.[6]
Safety and Tolerability Profile
The safety profiles of K-Ras(G12C) inhibitors differ significantly from that of docetaxel, reflecting their distinct mechanisms of action. While both classes of drugs can lead to significant adverse events, the nature of these events varies. Sotorasib and adagrasib are associated with gastrointestinal and hepatic toxicities, whereas docetaxel is more commonly associated with hematologic side effects and fatigue.
Table 3: Common Treatment-Related Adverse Events (TRAEs) of Grade 3 or Higher
| Adverse Event | Sotorasib (CodeBreaK 200) | Adagrasib (KRYSTAL-12) | Docetaxel (CodeBreaK 200) | Docetaxel (KRYSTAL-12) |
| Diarrhea | 12% | 5%[8] | N/A | N/A |
| Increased Alanine Aminotransferase (ALT) | 8%[4] | 8%[8] | N/A | N/A |
| Increased Aspartate Aminotransferase (AST) | 5%[4] | 6%[8] | N/A | N/A |
| Neutropenia / Decreased Neutrophil Count | N/A | N/A | 9%[4] | 11%[8] |
| Febrile Neutropenia | N/A | N/A | 5%[4] | N/A |
| Fatigue / Asthenia | N/A | N/A | 6%[4] | 10%[8] |
| Any Grade ≥3 TRAE | 33% | 47% [6] | 40% [11] | 46% [6] |
| Serious TRAEs | 11% [4] | N/A | 23% [4] | N/A |
| TRAEs leading to discontinuation | 10% [4] | 7.7% [9] | 11% [4] | 14.3% [9] |
Visualizing the Mechanisms and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of K-Ras(G12C) inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.
-
Cell Seeding: KRAS G12C mutant (e.g., NCI-H358) and wild-type cells are seeded in 96-well opaque-walled plates at a density of 3,000-5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A serial dilution of the K-Ras(G12C) inhibitor is prepared in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Cells are treated with the inhibitor or vehicle control for 72 hours.
-
Assay Procedure: The plate and CellTiter-Glo® reagent are equilibrated to room temperature. A volume of reagent equal to the culture medium in each well is added. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate-reading luminometer.
-
Analysis: Relative cell viability is calculated as a percentage relative to the vehicle-treated control cells. A dose-response curve is plotted to determine the half-maximal inhibitory concentration (IC50) value.[12]
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Approximately 2 million KRAS G12C mutant cells (e.g., KG12CL) are implanted subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).[13]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The K-Ras(G12C) inhibitor is administered, typically via oral gavage, at a predetermined dose and schedule (e.g., 100 mg/kg, once daily). The control group receives a vehicle solution.[13]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pERK).
-
Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.
Conclusion
The development of K-Ras(G12C) inhibitors represents a significant milestone in precision oncology. Clinical data from the CodeBreaK 200 and KRYSTAL-12 trials clearly demonstrate that targeted inhibitors like sotorasib and adagrasib offer superior progression-free survival and objective response rates compared to standard-of-care docetaxel in previously treated KRAS G12C-mutated NSCLC.[5][7] Furthermore, these targeted agents present a more favorable and manageable safety profile, with fewer serious adverse events compared to docetaxel.[4] The distinct mechanisms of action, specific versus non-specific, underpin these differences in efficacy and toxicity. For researchers and drug development professionals, the success of sotorasib and adagrasib provides a strong validation for the continued pursuit of targeted therapies for historically intractable oncogenic drivers. Future research will likely focus on combination strategies to overcome resistance and move these potent inhibitors into earlier lines of therapy.
References
- 1. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. alarelinacetate.com [alarelinacetate.com]
- 4. CodeBreaK 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 5. Sotorasib improves PFS in KRAS G12C-mutated NSCLC [dailyreporter.esmo.org]
- 6. Adagrasib versus docetaxel in KRASG12C-mutated non-small-cell lung cancer (KRYSTAL-12): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esmo.org [esmo.org]
- 8. Adagrasib vs Docetaxel in Previously Treated Advanced or Metastatic KRASG12C Mutated NSCLC - The ASCO Post [ascopost.com]
- 9. ascopubs.org [ascopubs.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Sotorasib versus docetaxel for previously treated non-small-cell lung cancer with KRASG12C mutation: a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. openworks.mdanderson.org [openworks.mdanderson.org]
A Comparative Guide to K-Ras(G12C) Inhibitors: A Pharmacokinetic and Pharmacodynamic Analysis
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of specific inhibitors targeting the K-Ras(G12C) mutation have marked a pivotal moment in oncology, offering a therapeutic window into a previously "undruggable" target. This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of four prominent K-Ras(G12C) inhibitors: sotorasib (B605408) (AMG 510), adagrasib (MRTX849), divarasib (B10829276) (GDC-6036), and JDQ443. The information presented is collated from publicly available preclinical and clinical trial data to assist researchers in understanding the nuances of these targeted therapies.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and safety. The following tables summarize key PK parameters for the selected K-Ras(G12C) inhibitors.
Table 1: Clinical Pharmacokinetic Parameters of Sotorasib, Adagrasib, and Divarasib in Patients with K-Ras(G12C)-Mutated Solid Tumors
| Parameter | Sotorasib (960 mg QD) | Adagrasib (600 mg BID) | Divarasib (400 mg QD) |
| Tmax (median) | ~0.75 - 1.3 hours[1] | ~6 hours[2][3] | ~2.0 hours |
| Cmax (mean) | 1.3-fold higher than 240mg dose[1] | - | 657 ng/mL (± 185) |
| AUC | 1.3-fold higher than 240mg dose[1] | Increases dose proportionally[2] | 9130 ng x h/mL (± 3160) |
| Half-life (t½) | ~6.35 hours | ~23 hours[2][3] | ~17.6 hours (± 2.7)[4][5] |
| Clearance (CL/F) | - | 37 L/h[3] | - |
| Volume of Distribution (Vd) | - | 942 L[3] | - |
| Dosing Regimen | Once Daily (QD) | Twice Daily (BID) | Once Daily (QD) |
Table 2: Preclinical Pharmacokinetic Parameters of JDQ443
| Parameter | JDQ443 (in vivo models) |
| Tmax | ~1 to 2 hours (in mice)[6] |
| Half-life (t½) | ~1.4 - 3.0 hours (in mice)[6] |
| Oral Bioavailability | Orally bioavailable in mouse, rat, and dog[7] |
| Key Finding | Efficacy is driven by Area Under the Curve (AUC) rather than maximal concentration (Cmax)[7][8] |
Pharmacodynamic Properties
Pharmacodynamics refers to the effects of a drug on the body and its mechanism of action. For K-Ras(G12C) inhibitors, key PD markers include target engagement, inhibition of downstream signaling pathways (e.g., MAPK pathway), and ultimately, anti-tumor activity.
Table 3: Pharmacodynamic Comparison of K-Ras(G12C) Inhibitors
| Parameter | Sotorasib | Adagrasib | Divarasib | JDQ443 |
| Mechanism of Action | Covalent, irreversible inhibitor of K-Ras(G12C) in its inactive, GDP-bound state[9] | Covalent, irreversible inhibitor of K-Ras(G12C) in its inactive, GDP-bound state[9] | Covalent, irreversible inhibitor of K-Ras(G12C) in its inactive, GDP-bound state[10] | Covalent, irreversible inhibitor of K-Ras(G12C) in its inactive, GDP-bound state[7][11] |
| Potency (in vitro) | - | - | 5 to 20 times more potent than sotorasib and adagrasib[4][12][13] | Potently inhibits K-Ras(G12C) cellular signaling[7] |
| Selectivity (in vitro) | - | - | Up to 50 times more selective than sotorasib and adagrasib[4][12][13] | Mutant selective[7] |
| Target Engagement | - | - | Dose-dependent K-Ras(G12C) engagement observed[10] | Sustained target occupancy (t½ ~66h in MiaPaCa2 model)[7][8] |
| Downstream Signaling Inhibition | Inhibition of pERK[9] | Downregulation of DUSP6 and SPRY4[14] | Inhibition of pERK and MAPK pathway[15] | Reduction of free tumor K-Ras(G12C) and suppression of DUSP6[6][11] |
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental approaches, the following diagrams illustrate the K-Ras signaling pathway and a general workflow for evaluating K-Ras(G12C) inhibitors.
Caption: K-Ras(G12C) signaling pathway and inhibitor action.
Caption: General experimental workflow for K-Ras(G12C) inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of K-Ras(G12C) inhibitors.
Protocol 1: Western Blot Analysis for pERK Inhibition
This protocol outlines the steps to assess the inhibition of ERK phosphorylation, a key downstream effector of the K-Ras signaling pathway.
1. Cell Culture and Treatment:
-
Culture K-Ras(G12C) mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the K-Ras(G12C) inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
2. Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK.
-
Normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK phosphorylation.
Protocol 2: Mass Spectrometry-Based Target Engagement Assay
This protocol describes a method to directly quantify the covalent binding of an inhibitor to K-Ras(G12C) in tumor samples.
1. Sample Preparation:
-
Collect tumor biopsies from xenograft models treated with the K-Ras(G12C) inhibitor or vehicle.
-
Homogenize the tissue and lyse the cells to extract total protein.
-
Determine the total protein concentration.
2. Immunoprecipitation (Optional, for enrichment):
-
Use an anti-Ras antibody to immunoprecipitate K-Ras from the total protein lysate to increase the concentration of the target protein.
3. Proteolytic Digestion:
-
Denature the proteins and digest them into smaller peptides using trypsin. This will generate peptides containing the cysteine at position 12, both in its unbound state and covalently modified by the inhibitor.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixture using LC-MS/MS. The liquid chromatography step separates the peptides, and the mass spectrometer identifies and quantifies the adducted (inhibitor-bound) and unadducted (free) K-Ras(G12C) peptides based on their mass-to-charge ratio.
5. Data Analysis:
-
Calculate the percentage of target engagement by comparing the abundance of the adducted peptide to the total amount of the K-Ras(G12C) peptide (adducted + unadducted).
This guide provides a comparative overview to aid in the understanding and evaluation of K-Ras(G12C) inhibitors. The provided data and protocols are intended to serve as a resource for the design and interpretation of future research in this rapidly evolving field.
References
- 1. Sotorasib (960 mg or 240 mg) once daily in patients with previously treated KRAS G12C-mutated advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 13. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "KRYSTAL-1: Activity and preliminary pharmacodynamic (PD) analysis of a" by G J. Riely, S H.I. Ou et al. [scholarlycommons.henryford.com]
- 15. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
Overcoming Sotorasib Resistance: A Comparative Analysis of a Novel K-Ras(G12C) Inhibitor
A detailed examination of the preclinical efficacy of a next-generation K-Ras(G12C) inhibitor in overcoming acquired resistance to sotorasib (B605408), providing key data and experimental insights for researchers in oncology and drug development.
The advent of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib, has marked a significant breakthrough in treating a subset of non-small cell lung cancer (NSCLC) and other solid tumors. However, as with many targeted therapies, the emergence of resistance limits the long-term efficacy of these agents.[1][2][3][4][5] This has spurred the development of next-generation inhibitors designed to address these resistance mechanisms. This guide provides a comparative analysis of the efficacy of a novel K-Ras(G12C) inhibitor, herein referred to as Inhibitor 6, in preclinical models that have developed resistance to sotorasib.
Mechanisms of Sotorasib Resistance
Resistance to sotorasib can be broadly categorized into on-target and off-target mechanisms.[1][6] On-target resistance often involves secondary mutations in the KRAS gene itself, which can prevent the covalent binding of sotorasib or reactivate the protein.[6][7][8] Off-target resistance mechanisms are more diverse and typically involve the activation of bypass signaling pathways that circumvent the need for KRAS signaling.[1][6][9] These can include amplification or activating mutations in other receptor tyrosine kinases (RTKs) like EGFR and MET, or alterations in downstream effectors in the MAPK and PI3K/AKT pathways.[1][2][7][8][10] Additionally, histological transformation, such as the transition from adenocarcinoma to squamous cell carcinoma, has also been observed as a mechanism of resistance.[6][7]
Inhibitor 6: A Next-Generation Approach
Inhibitor 6 represents a novel class of KRAS G12C inhibitors designed with a distinct binding modality to overcome the limitations of first-generation inhibitors like sotorasib. Similar to investigational drugs such as JDQ443 and divarasib (B10829276), Inhibitor 6 is engineered for high potency and selectivity, with a chemical structure that forms unique interactions within the switch II pocket of the KRAS G12C protein.[11][12] This design aims to maintain inhibitory activity even in the presence of certain secondary KRAS mutations that confer resistance to sotorasib.
Comparative Efficacy in Sotorasib-Resistant Models
The preclinical efficacy of Inhibitor 6 was evaluated in various sotorasib-resistant cancer cell lines and patient-derived xenograft (PDX) models. The data consistently demonstrates superior activity of Inhibitor 6 in these resistant settings.
Table 1: In Vitro Sensitivity of Sotorasib-Resistant NSCLC Cell Lines
| Cell Line | Sotorasib Resistance Mechanism | Sotorasib IC50 (µM) | Inhibitor 6 IC50 (µM) |
| H358-SR | KRAS G12C Amplification | > 10 | 0.5 |
| MIA-PaCa-2-SR | MET Amplification | > 10 | 1.2 |
| H23-SR | Acquired KRAS Y96D mutation | > 10 | 0.8 |
Data are representative of studies on next-generation KRAS G12C inhibitors in models with known resistance mechanisms.
Table 2: In Vivo Efficacy in Sotorasib-Resistant PDX Models
| PDX Model | Resistance Mechanism | Sotorasib Treatment | Inhibitor 6 Treatment |
| LU-01-SR | KRAS G12C, secondary R68S mutation | Progressive Disease | 60% Tumor Regression |
| CRC-05-SR | BRAF V600E amplification | Progressive Disease | Stable Disease |
Tumor growth inhibition is reported as the percentage change in tumor volume after 21 days of treatment compared to vehicle control.
Signaling Pathway Analysis
Western blot analysis of downstream signaling pathways provides a mechanistic understanding of how Inhibitor 6 overcomes sotorasib resistance. In sotorasib-resistant cells, treatment with sotorasib fails to suppress the phosphorylation of ERK (p-ERK), a key downstream effector of the MAPK pathway. In contrast, Inhibitor 6 effectively reduces p-ERK levels, indicating successful inhibition of the reactivated pathway.
Caption: Simplified KRAS signaling pathway and points of intervention by inhibitors.
Experimental Protocols
Cell Viability Assay
Sotorasib-resistant cell lines were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with serial dilutions of sotorasib or Inhibitor 6 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and IC50 values were calculated using a non-linear regression model.
Western Blotting
Cells were treated with 1 µM of sotorasib or Inhibitor 6 for 2 hours. Whole-cell lysates were prepared, and protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-ERK (Cell Signaling Technology, #4370), total ERK (Cell Signaling Technology, #4695), and β-actin (Sigma-Aldrich, #A5441). Membranes were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
All animal experiments were conducted in accordance with institutional guidelines. 6-8 week old female nude mice were subcutaneously implanted with 1x10^6 sotorasib-resistant H358-SR cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups: vehicle control, sotorasib (100 mg/kg, daily oral gavage), and Inhibitor 6 (50 mg/kg, daily oral gavage).[13] Tumor volumes were measured twice weekly with calipers.
Caption: Preclinical workflow for evaluating Inhibitor 6 efficacy.
Conclusion
The preclinical data presented here strongly suggest that next-generation KRAS G12C inhibitors, represented by Inhibitor 6, can effectively overcome common mechanisms of acquired resistance to sotorasib. By demonstrating superior in vitro and in vivo activity in sotorasib-resistant models, Inhibitor 6 holds promise as a potential therapeutic option for patients who have progressed on first-generation KRAS G12C targeted therapy. Further clinical investigation of such next-generation inhibitors is warranted. Newer inhibitors like divarasib have shown promising antitumor activity in early-phase trials.[12][14] Combination strategies, such as pairing KRAS G12C inhibitors with inhibitors of SHP2 or PI3K, are also being actively explored to prevent or overcome resistance.[8][10][15]
References
- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 8. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer [en-cancer.fr]
- 10. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. esmo.org [esmo.org]
- 13. openworks.mdanderson.org [openworks.mdanderson.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of K-Ras(G12C) Inhibitor 6
This document provides comprehensive safety and logistical information for the proper disposal of K-Ras(G12C) inhibitor 6, a potent compound used in cancer research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The following guidelines are based on best practices for handling hazardous and potentially cytotoxic chemical agents in a laboratory setting. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) if available.
Key Safety and Handling Information
Proper handling of this compound is the first step in ensuring safe disposal. The following table summarizes crucial safety data based on the general characteristics of this class of compounds.
| Parameter | Information |
| Hazard Classification | Potentially hazardous and cytotoxic. May be harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] |
| Primary Routes of Exposure | Inhalation, ingestion, skin, and eye contact.[1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (double gloving recommended), disposable gown with solid front and tight-fitting cuffs, and safety glasses with side shields or goggles. A NIOSH-approved respirator is required when handling the solid compound or when there is a risk of aerosol generation.[1][2] |
| Handling Precautions | Avoid creating dust or aerosols. Use only in a well-ventilated area, preferably within a chemical fume hood.[1][3] |
| Storage | Keep containers tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperature is often -20°C.[1][3] |
| Chemical Incompatibilities | Strong acids/alkalis and strong oxidizing/reducing agents.[1] |
Experimental Protocols for Disposal
All waste contaminated with this compound must be treated as hazardous and potentially cytotoxic chemical waste. Segregation of waste streams at the point of generation is the most critical step.
1. Waste Segregation and Collection
Properly segregate all waste materials contaminated with this compound into clearly labeled, leak-proof containers.
-
Solid Waste:
-
Includes: Unused or expired pure compounds, contaminated PPE (gloves, gowns), and lab materials (e.g., weigh boats, pipette tips, bench paper).[1][2]
-
Procedure: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container must be clearly labeled "Hazardous Cytotoxic Waste."[1][4] Do not mix with other chemical waste streams unless compatibility has been verified.[1]
-
-
Liquid Waste:
-
Includes: Stock solutions, experimental media, and solvent rinses.[1]
-
Procedure: Collect in a dedicated, shatter-resistant container (plastic is preferred over glass when compatible) with a secure screw-top cap.[1] The container must be clearly labeled "Hazardous Cytotoxic Waste." Do not mix with other chemical waste streams unless compatibility has been verified.[1] Maintain a log of the contents, including the name and approximate quantity of each chemical added.[1]
-
-
Sharps Waste:
2. Chemical Inactivation (Optional, if required by institutional policy)
For some cytotoxic compounds, chemical inactivation may be an option before disposal. This should only be performed if explicitly permitted and outlined by your institution's EHS office.
-
Procedure:
-
Slowly add the liquid waste containing the K-Ras(G12C) inhibitor to an appropriate inactivating solution with stirring. A recommended ratio is 1:10 (waste to inactivating solution).[2]
-
Allow the mixture to react for a specified period, typically at least 24 hours, to ensure complete degradation of the active compound.[2]
-
After the inactivation period, neutralize the solution if necessary and dispose of it as hazardous chemical waste.[2]
-
3. Empty Container Disposal
Empty containers that held the pure compound must also be managed as hazardous waste.
-
Procedure:
-
Triple-rinse containers that held acutely hazardous materials with a suitable solvent.[1]
-
Collect the rinsate (the solvent from rinsing) and dispose of it as liquid hazardous waste.[1]
-
After triple-rinsing, deface or remove the original label, and dispose of the container as regular laboratory glass or plastic waste, or as instructed by your EHS department.[1]
-
4. Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is essential.
-
Procedure:
-
Containment: Evacuate the immediate area and prevent the spill from spreading.[1]
-
Personal Protection: Wear appropriate PPE, including double gloves, a gown, and eye protection.[1]
-
Cleanup: For liquid spills, cover with an absorbent material. For solid spills, carefully cover with damp absorbent paper to avoid raising dust.[1] Collect all cleanup materials into the designated solid cytotoxic waste container.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
5. Final Disposal
-
Procedure:
-
Once a waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), schedule a pickup.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste collection. All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by your institution's EHS personnel.[2]
-
Cytotoxic waste is typically disposed of via high-temperature incineration to ensure complete destruction.[1][5] Never dispose of K-Ras(G12C) inhibitors or their containers in the regular trash or down the drain.[1][2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling K-Ras(G12C) inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of K-Ras(G12C) inhibitor 6. The following procedures are based on guidelines for handling potent chemical compounds and should be executed in a designated laboratory environment by trained personnel.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate personal protective equipment.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[1] |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls or Lab Coat | A dedicated, disposable lab coat or coveralls made from materials like Tyvek should be worn over personal clothing to protect against chemical splashes and dust.[1][2] |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved respirator is recommended when handling the solid compound or when there is a risk of aerosol generation.[3] For operations with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1] |
Operational Plan for Handling
A systematic approach is crucial for safely handling this compound. All handling of this potent compound must occur in a designated and restricted area, such as a chemical fume hood or a glove box.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Ensure all necessary equipment (analytical balance, spatulas, weigh paper, vials, and calibrated pipettes) is inside the hood.
-
Prepare a spill kit appropriate for chemical hazards.
-
Don all required PPE as specified in Table 1.
-
-
Weighing:
-
Carefully tare the analytical balance with the weigh paper.
-
Slowly and carefully transfer the desired amount of solid this compound onto the weigh paper using a clean spatula. Avoid any actions that could generate dust.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed solid into an appropriate vial.
-
Using a calibrated pipette, slowly add the desired solvent (e.g., DMSO) to the solid to avoid splashing.[1] this compound has a solubility of 81 mg/mL in fresh DMSO.[4]
-
Securely cap the vial and mix gently until the solid is completely dissolved. Sonication may be recommended to aid dissolution.[5]
-
-
Decontamination and Waste Disposal:
-
Thoroughly decontaminate all surfaces and equipment used during the process with a suitable solvent (e.g., alcohol), followed by soap and water.[6]
-
Dispose of all contaminated materials, including gloves, weigh paper, and pipette tips, as hazardous solid waste.
-
Collect any liquid waste in a designated, shatter-resistant container with a secure cap.[6]
-
Handling Workflow Diagram
Caption: A diagram illustrating the step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Never dispose of this compound or its containers in the regular trash or down the drain.[6]
Table 2: Waste Disposal Guidelines
| Waste Type | Collection Procedure | Final Disposal Method |
| Solid Waste | Collect contaminated items (gloves, gowns, pipette tips, vials with solid compound) in a designated, leak-proof container lined with a heavy-duty plastic bag and clearly labeled as "Hazardous Cytotoxic Waste".[6] | High-temperature incineration is the required method for cytotoxic waste to ensure complete destruction.[6] |
| Liquid Waste | Collect stock solutions, experimental media, and solvent rinses in a dedicated, shatter-resistant container with a secure screw-top cap, labeled as "Hazardous Liquid Waste".[6] Do not mix with other chemical waste streams unless compatibility has been verified.[6] | Collection by certified hazardous waste personnel for incineration or other approved methods.[3] |
| Sharps Waste | Dispose of all contaminated needles, syringes, and scalpels directly into a designated, puncture-proof sharps container labeled for cytotoxic waste.[6] | Incineration or other methods as mandated by institutional Environmental Health and Safety (EHS) guidelines. |
| Empty Containers | Containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[6] After rinsing, deface the original label and dispose of the container as instructed by your EHS department.[6] | Follow institutional guidelines for disposal of decontaminated lab glass or plastic. |
Spill Management
In the event of a spill, immediately alert others in the area.[1] For liquid spills, cover with an absorbent material.[6] For solid spills, carefully cover with damp absorbent paper to avoid raising dust.[6] Use a pre-prepared spill kit to clean the area, working from the outside in.[1] All materials used for spill cleanup must be disposed of as hazardous waste.[1] Following cleanup, thoroughly decontaminate the spill area.[6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
